3-Deazaguanosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)13-3-15(4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)/t5-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXPEDPBLSOWRJ-MGUDNFKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971414 | |
| Record name | 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56039-11-3 | |
| Record name | 3-Deazaguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056039113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Deazaguanosine: A Synthetic Guanine Analog for Research and Drug Development
An In-depth Technical Guide
Introduction
3-Deazaguanosine (3-DG) is a synthetic analog of the purine nucleoside guanosine, characterized by the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom. This structural modification confers unique biochemical properties, establishing 3-DG as a valuable tool in molecular biology research and a compound of interest in drug development. Its primary mechanism of action involves the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. By disrupting the methylation cycle, this compound exhibits a broad spectrum of biological activities, including significant antiviral and anticancer effects. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, mechanism of action, biological activities, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Synthesis
The synthesis of this compound is most commonly achieved through the construction of the imidazo[4,5-c]pyridine ring system from imidazole precursors. A widely cited method involves a multi-step process starting from an appropriate imidazole derivative.[1][2][3]
General Synthetic Protocol
A convenient and effective synthesis route starts from inosine, proceeding through a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative as a key intermediate.[2] Another established method involves the reaction of methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate with hydrazine to form the 3-deazaguanine base, which is then glycosylated to yield this compound.[4]
Step 1: Formation of the 3-Deazaguanine Base
-
Methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate is reacted with hydrazine.
-
This reaction leads to the cyclization of the imidazole precursor, forming the pyridinone ring of the 3-deazaguanine (imidazo[4,5-c]pyridin-4-one) base.
Step 2: Glycosylation
-
The synthesized 3-deazaguanine base is protected using appropriate protecting groups (e.g., silylation).
-
The protected base is then coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl4).
-
This glycosylation reaction forms the N-glycosidic bond between the base and the ribose sugar.
Step 3: Deprotection
-
The protecting groups on the ribose and the base are removed under basic conditions (e.g., using methanolic ammonia).
-
The final product, this compound, is then purified using chromatographic techniques such as HPLC.
Mechanism of Action
The biological effects of this compound are primarily attributed to its role as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.
Inhibition of SAH Hydrolase: SAH hydrolase is a key enzyme that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. This reaction is crucial for regulating the intracellular concentration of SAH. SAH is a product and a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are responsible for the methylation of a vast array of substrates, including DNA, RNA, proteins, and lipids.
By inhibiting SAH hydrolase, this compound leads to the intracellular accumulation of SAH. The elevated SAH levels competitively inhibit methyltransferases, leading to a global disruption of cellular methylation processes. This inhibition of methylation is the underlying cause of this compound's broad biological activities.[5]
Incorporation into Nucleic Acids: In addition to its effects on methylation, studies have shown that 3-deazaguanine, the base of this compound, can be incorporated into DNA. This incorporation can lead to DNA single-strand breaks in newly synthesized DNA and inhibit the synthesis of full-length DNA, contributing to its cytotoxic effects in cancer cells.[6]
Biological Activities
Antiviral Activity
This compound and its parent compound, 3-deazaguanine, exhibit broad-spectrum antiviral activity against a variety of both RNA and DNA viruses.[3] This activity is largely attributed to the inhibition of viral mRNA capping and other methylation-dependent processes essential for viral replication. More recently, this compound has been identified as a potent inhibitor of SARS-CoV-2 replication, where it is thought to target the viral RNA capping machinery rather than acting as a chain terminator for the RNA-dependent RNA polymerase (RdRp).
| Virus | Virus Type | Reported Activity / EC₅₀ | Reference |
| SARS-CoV-2 | RNA | EC₅₀ = 1.14 µM (in Vero E6 cells) | [7] |
| Influenza A and B | RNA | Effective in vivo (mice) | [3] |
| Parainfluenza virus | RNA | Effective in vivo (mice), TI = 16 | [3] |
| Rhinovirus | RNA | Active in vitro | [3] |
| Vesicular Stomatitis Virus | RNA | Active in vitro | [3] |
| Herpes Simplex Virus (HSV) | DNA | Active in vitro | [3] |
| Cytomegalovirus (CMV) | DNA | Active in vitro | [3] |
| Vaccinia virus | DNA | Active in vitro | [3] |
| Adenovirus | DNA | Active in vitro | [3] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. TI (Therapeutic Index) is the ratio of the toxic dose to the therapeutic dose.
Anticancer Activity
This compound has demonstrated significant cytotoxicity against various human tumor cell lines.[6] Its anticancer effects are linked to the inhibition of DNA synthesis, the induction of DNA damage through incorporation, and the disruption of cellular methylation patterns that are often dysregulated in cancer.[4][6] It has shown moderate activity against L1210 and P388 leukemia in cell culture.[4]
| Cell Line | Cancer Type | Reported Activity | Reference |
| L1210 | Leukemia | Moderate activity in vitro | [4] |
| P388 | Leukemia | Moderate activity in vitro | [4] |
| Various Human Tumor Lines | Mixed | Toxic to all cell lines tested | [6] |
Pharmacokinetics and Toxicology
Pharmacokinetic studies have been conducted on 3-deazaguanine (3DG), the base of this compound. As the nucleoside is often metabolized to the base, these data provide relevant insights into its in vivo behavior. A Phase I clinical trial of 3-deazaguanine administered via intravenous infusion provided the following key pharmacokinetic parameters.
| Parameter | Value (for 3-Deazaguanine) | Reference |
| Administration | Intravenous infusion | [7] |
| Plasma Clearance | 61.6 ± 10.0 L/h | [7] |
| Elimination Half-life (t½) | 1.6 ± 0.6 h | [7] |
| Volume of Distribution (Vd) | 98.9 ± 29.1 L | [7] |
| Tissue Distribution | Extensive | [7] |
Toxicity: The toxicity of this compound in human cancer cell lines was found to be reversible upon removal of the drug.[6] In clinical trials of 3-deazaguanine, the dose-limiting toxicities were primarily myelosuppression and gastrointestinal effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A colorimetric assay for S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of 3-Deazaguanine, this compound, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 6. Clinical pharmacokinetics of 3-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
A Technical Guide to the Discovery and Synthesis of 3-Deazaguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the nucleoside analog 3-Deazaguanosine (C³G), a compound of significant interest in antiviral and anticancer research. We will cover its initial discovery, detail various chemical synthesis methodologies from foundational to modern approaches, and explore its biological activity and mechanisms of action.
Discovery and Background
This compound is a synthetic purine analog of the natural nucleoside guanosine. It belongs to a class of compounds known as deazapurines, where a nitrogen atom in the purine ring is replaced by a carbon atom. In the case of this compound, the nitrogen at position 3 of the guanine base is substituted with a carbon-hydrogen group. This seemingly minor structural modification significantly alters the molecule's electronic properties and hydrogen bonding capabilities, leading to potent biological effects.
The initial synthesis of this compound, along with its base 3-deazaguanine, was reported in a seminal 1976 paper by P. Dan Cook, Roland K. Robins, and their colleagues.[1][2][3] Their work established a novel method for synthesizing these compounds through the ring closure of imidazole precursors.[1] Following its discovery, this compound was quickly identified as a promising candidate for therapeutic development due to its significant biological activity. Early studies demonstrated its broad-spectrum antiviral activity against a range of both RNA and DNA viruses.[4] Concurrently, it exhibited moderate antitumor activity against leukemia cell lines, marking it as a compound of interest for cancer chemotherapy.[5]
Chemical Synthesis of this compound
The synthesis of this compound has evolved since its initial discovery, with modern methods offering improved efficiency and accessibility. This section details the foundational synthesis and subsequent innovative approaches.
Foundational Synthesis: Imidazole Precursor Ring Closure (Cook et al., 1976)
The pioneering synthesis involved constructing the imidazo[4,5-c]pyridin-4-one ring system from a functionalized imidazole nucleoside. This approach laid the groundwork for future analog development.
Experimental Protocol:
-
Step 1: Synthesis of Methyl 5-(Cyanomethyl)-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)imidazole-4-carboxylate. This key intermediate is prepared through the glycosylation of a suitable imidazole derivative with a protected ribose sugar.
-
Step 2: Cyclization with Hydrazine. The imidazole intermediate is reacted with hydrazine.[5] This step initiates the formation of the second ring.
-
Step 3: Base-Catalyzed Ring Closure. A base-catalyzed cyclization of the resulting product yields the protected this compound.
-
Step 4: Deprotection. The benzoyl protecting groups on the ribose sugar are removed, typically using methanolic ammonia, to yield the final this compound product.
Alternative Procedure (Revankar et al., 1984)
A subsequent method was developed to prepare this compound and its parent base, 3-deazaguanine.[5] This procedure also utilizes an imidazole intermediate but offers a different route for its preparation and cyclization.
Experimental Protocol:
-
Preparation of Imidazole Intermediate: Methyl 5-(cyanomethyl)-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)imidazole-4-carboxylate is synthesized.
-
Reaction with Hydrazine: The intermediate is reacted with hydrazine to form the precursor for the pyridinone ring.[5]
-
Cyclization and Deprotection: The molecule is then cyclized and the protecting groups are removed to afford this compound.
Modern Synthetic Approaches
More recent synthetic strategies have focused on increasing efficiency and yield, employing modern catalytic methods.
2.3.1. Buchwald-Hartwig Cross-Coupling (Mairhofer et al., 2019) This elegant approach uses a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful tool for forming carbon-nitrogen bonds.[6][7][8] This method is key for preparing phosphoramidite derivatives of this compound needed for RNA solid-phase synthesis.[6]
Experimental Workflow:
-
Silyl-Hilbert-Johnson Nucleosidation: A protected 3-deazaguanine base precursor is coupled with a protected ribose derivative.
-
Hartwig-Buchwald Cross-Coupling: A palladium catalyst is used to couple an amine (specifically, a phenoxyacetamide group to protect the exocyclic amine) to the deazapurine core.[6]
-
Deprotection and Phosphitylation: The protecting groups are removed, and the molecule is converted into a phosphoramidite building block suitable for automated RNA synthesis.
2.3.2. Synthesis from Inosine (Hinotani et al., 2021) A convenient, large-scale synthesis has been developed starting from the readily available nucleoside, inosine.[9] This route proceeds through a key intermediate, a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative.
Experimental Protocol:
-
Inosine to EICAR Derivative: Inosine is converted in six steps to the key EICAR intermediate. This involves dinitrophenylation, ring opening, iodination, and a palladium-catalyzed cross-coupling reaction.[9]
-
Conversion to this compound: The EICAR derivative is then transformed into this compound through a series of cyclization and functional group manipulation steps.
Below is a generalized workflow for the chemical synthesis of nucleoside analogs.
Biological Activity and Mechanism of Action
This compound's structural analogy to guanosine allows it to function as an antimetabolite, interfering with essential cellular processes that utilize guanosine or its nucleotides.
Antiviral and Antitumor Spectrum
This compound has demonstrated a broad spectrum of activity. Early in vitro studies showed it could inhibit nine types of RNA viruses and seven types of DNA viruses, including influenza, parainfluenza, herpes, and vaccinia viruses.[4] Its antitumor properties have been noted against murine leukemia cell lines such as L1210 and P388.[5] More recently, it has shown potent antiviral activity against SARS-CoV-2.[10]
| Compound | Cell Line / Virus | Activity Metric | Value | Reference |
| This compound | L1210 Leukemia | Antitumor | Moderate Activity | [5] |
| This compound | P388 Leukemia | Antitumor | Moderate Activity | [5] |
| 3-Deazaguanine | L1210/0 (sensitive) | IC50 (Antitumor) | 3.5 µM | [11] |
| 3-Deazaguanine | L1210/3-DG (resistant) | IC50 (Antitumor) | 620 µM | [11] |
| This compound | Influenza A/Victoria | Virus Rating (0-4) | 2.0 | [4] |
| This compound | Parainfluenza 1 (Sendai) | Virus Rating (0-4) | 3.2 | [4] |
| This compound | Herpes Simplex 1 | Virus Rating (0-4) | 2.5 | [4] |
| This compound | SARS-CoV-2 | Antiviral | Potent Activity | [10] |
Note: Quantitative IC50/ED50 values from early papers are not always available; "moderate activity" and "virus rating" are reported as described in the sources.
Molecular Mechanism of Action
The primary mechanism of this compound involves its intracellular conversion to triphosphate and subsequent interference with nucleic acid and protein synthesis.
-
Intracellular Activation: Upon entering the cell, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3-deaza-GTP).
-
Inhibition of Translation Initiation: The related compound, 3-deazaguanine, has been shown to inhibit the initiation of protein synthesis.[12] It alters the polyribosome profile and prevents the formation of the 43S preinitiation complex, a critical step in assembling the protein synthesis machinery.[12] This action likely contributes significantly to its cytotoxic effects.
-
Inhibition of CTP Synthetase: While not directly demonstrated for 3-deaza-GTP, the triphosphate form of the related analog 3-deazauridine is a known inhibitor of CTP synthetase, an enzyme essential for producing pyrimidine nucleotides for RNA and DNA synthesis.[13][14] Given the structural similarities, it is plausible that 3-deaza-GTP also interferes with nucleotide metabolism pathways.
-
Targeting Viral RNA Capping: A recent study on SARS-CoV-2 revealed that this compound functions by targeting the capping machinery of the viral RNA, a mechanism distinct from RNA polymerase inhibitors like Remdesivir.[10]
The diagram below illustrates the metabolic activation and proposed inhibitory actions of this compound.
Impact on Nucleic Acid Structure and Stability
The replacement of nitrogen at position 3 with carbon removes a key hydrogen bond acceptor site in the minor groove of a nucleic acid duplex. This modification has significant consequences for the stability of RNA and DNA structures. A comprehensive 2021 study investigated the impact of this compound on RNA duplex stability.[15]
The findings revealed that incorporating a single this compound modification significantly decreases the thermodynamic stability of an RNA duplex.[15][16] This destabilization is much more pronounced compared to its isomer, 7-deazaguanosine, where the modification is in the major groove.[15] The loss of the N3 hydrogen bond acceptor disrupts the hydration pattern in the minor groove, leading to a weaker base pairing interaction.[15]
| RNA Duplex Type | Modification | Tₘ (°C) | ΔTₘ (°C) | ΔG°₂₉₈ (kcal mol⁻¹) | Reference |
| Hairpin II | Native (Guanosine) | 68.3 | - | -10.0 | [17] |
| Hairpin IIa | This compound | 59.2 | -9.1 | -8.2 | [17] |
| Hairpin IIc | 7-Deazaguanosine | 67.2 | -1.1 | -9.8 | [17] |
Data extracted from Mair et al., Nucleic Acids Research, 2021. Tₘ is the melting temperature. ΔTₘ is the change in Tₘ relative to the native duplex. ΔG°₂₉₈ is the free energy of duplex formation.
Conclusion
Since its initial synthesis nearly five decades ago, this compound has remained a molecule of high interest for medicinal chemists and molecular biologists. Its ability to act as a potent antimetabolite, inhibiting fundamental cellular processes such as translation and nucleotide synthesis, underpins its significant antiviral and antitumor activities. Modern synthetic advancements have made this compound and its derivatives more accessible for research, including for "atomic mutagenesis" studies to probe the functional roles of specific atoms in RNA catalysis and recognition.[15] The recent discovery of its novel mechanism against SARS-CoV-2 highlights that even well-studied molecules can yield new therapeutic insights, ensuring that this compound will continue to be a valuable tool in drug discovery and chemical biology.
References
- 1. Synthesis of 3-deazaguanine, this compound, and 3-deazaguanylic acid by a novel ring closure of imidazole precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiviral Activity of 3-Deazaguanine, this compound, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Access to this compound Building Blocks for RNA Solid-Phase Synthesis Involving Hartwig-Buchwald C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Convenient Synthesis of 3-Deazapurine Nucleosides (3-Deazainosine, 3-Deazaadenosine and this compound) Using Inosine as a Starting Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits SARS-CoV-2 viral replication and reduces the risk of COVID-19 pneumonia in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the mechanism of 3-deazaguanine cytotoxicity in L1210-sensitive and -resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Deazaguanine: inhibition of initiation of translation in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Impact of 3-deazapurine nucleobases on RNA properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical and Biophysical Properties of 3-Deazaguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deazaguanosine, a synthetic purine nucleoside analog, has garnered significant interest within the scientific community for its potent antiviral and potential anticancer activities. This technical guide provides a comprehensive overview of the core biochemical and biophysical properties of this compound, its mechanism of action, and its effects on cellular and viral processes. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts.
Introduction
This compound is a structural analog of the natural nucleoside guanosine, in which the nitrogen atom at the 3-position of the purine ring is replaced by a carbon atom. This modification significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, leading to a range of biological activities. Initially explored for its anticancer properties, this compound has demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses.[1][2] This guide delves into the fundamental characteristics of this compound, providing a valuable resource for researchers in medicinal chemistry, virology, and oncology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₄O₅ | N/A |
| Molecular Weight | 282.25 g/mol | N/A |
| CAS Number | 56039-11-3 | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water and DMSO | N/A |
Biochemical Properties and Mechanism of Action
The biological activity of this compound is contingent on its intracellular metabolism to the active triphosphate form, this compound-5'-triphosphate (3-dGTP). This metabolic activation is a critical step for its antiviral and potential anticancer effects.
Cellular Uptake and Metabolism
This compound enters the cell via nucleoside transporters. Once inside, it is phosphorylated by cellular kinases to its monophosphate (3-dGMP), diphosphate (3-dGDP), and ultimately the active triphosphate (3-dGTP) form. This process is crucial for its biological activity.
Inhibition of Purine Metabolism
One of the proposed mechanisms of action for this compound's biological activity is the inhibition of the de novo purine biosynthesis pathway. Specifically, the monophosphate metabolite, 3-dGMP, is a potential inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the synthesis of guanine nucleotides. Inhibition of IMPDH leads to a depletion of intracellular GTP pools, which can disrupt various cellular processes, including DNA and RNA synthesis and signal transduction.
Antiviral Mechanism of Action
The antiviral activity of this compound is multifaceted. Against SARS-CoV-2, it has been shown to have an EC50 of 1.14 µM in Vero E6 cells, with a cytotoxic concentration (CC50) greater than 200 µM, indicating a favorable selectivity index.[3] The primary antiviral mechanism is believed to be the inhibition of viral RNA synthesis. The active triphosphate metabolite, 3-dGTP, can act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). Incorporation of 3-dGTP into the nascent viral RNA chain can lead to chain termination or introduce mutations, thereby halting viral replication.
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 1.14 | >200 | >175 | [3] |
Biophysical Properties
The substitution of nitrogen with carbon at the 3-position of the guanine base has a profound impact on the biophysical properties of this compound, particularly its incorporation into nucleic acids.
Impact on RNA Duplex Stability
Studies on RNA duplexes containing this compound have shown that this modification can decrease the thermodynamic stability of the duplex. The absence of the N3 hydrogen bond acceptor disrupts the canonical Watson-Crick base pairing with cytosine, leading to a less stable structure.
The following table summarizes the thermodynamic parameters for an RNA duplex containing a single this compound modification.
| RNA Duplex Sequence | Tₘ (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| 5'-GGACG UCC-3' / 3'-CCUGC AGG-5' | 58.3 | -13.9 | -73.1 | -191 | [4] |
| 5'-GGACc³G UCC-3' / 3'-CCUGC AGG-5' | 44.8 | -11.4 | -74.7 | -213 | [4] |
| (c³G represents this compound) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Synthesis of this compound Phosphoramidite
The synthesis of this compound phosphoramidite is essential for the incorporation of this modified nucleoside into synthetic oligonucleotides for biophysical and structural studies. The following protocol is adapted from a similar synthesis for 3-deazaadenosine.[1][2]
Materials:
-
This compound
-
Protecting group reagents (e.g., isobutyryl chloride or phenoxyacetyl chloride)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)
-
Silica gel for column chromatography
Protocol:
-
Protection of Exocyclic Amine and Hydroxyl Groups:
-
Dissolve this compound in anhydrous pyridine.
-
Add the desired protecting group reagent (e.g., isobutyryl chloride) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the protected nucleoside by silica gel chromatography.
-
-
5'-O-DMT Protection:
-
Dissolve the protected nucleoside in anhydrous pyridine.
-
Add DMT-Cl and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench with methanol, evaporate the solvent, and purify by silica gel chromatography.
-
-
3'-Phosphitylation:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir at room temperature under an inert atmosphere until the reaction is complete (monitor by ³¹P NMR).
-
Quench the reaction with methanol and purify the resulting phosphoramidite by silica gel chromatography.
-
Store the final product under argon at -20°C.
-
Plaque Reduction Assay for Antiviral Activity
This protocol describes a general method for determining the 50% inhibitory concentration (IC₅₀) of this compound against a virus, such as influenza virus, using a plaque reduction assay.[5][6]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) in 6-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium
-
Agarose overlay medium
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of the virus that will produce approximately 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the overlay medium.
-
Remove the viral inoculum and add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting:
-
Fix the cells with a formaldehyde solution.
-
Stain the cells with crystal violet. Plaques will appear as clear zones against a purple background.
-
Count the number of plaques in each well.
-
-
IC₅₀ Calculation:
-
Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus-only control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value from the dose-response curve.
-
Conclusion
This compound represents a promising scaffold for the development of novel antiviral and anticancer agents. Its unique biochemical and biophysical properties, stemming from the C3-substitution in the purine ring, offer multiple avenues for therapeutic intervention. This technical guide provides a foundational understanding of this compound, equipping researchers with the necessary data and methodologies to further explore its therapeutic potential. Future studies should focus on elucidating the specific enzyme kinetics of inhibition, expanding the scope of its antiviral activity, and optimizing its structure for improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influenza virus plaque assay [protocols.io]
3-Deazaguanosine: A Technical Guide to its Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Deazaguanosine (3-DAG) is a synthetic purine nucleoside analog of guanosine with demonstrated broad-spectrum antiviral and antitumor activities. Its mechanism of action is multifaceted, stemming from its structural similarity to natural guanosine, which allows it to be metabolized and interact with several essential cellular pathways. The primary mechanisms include the inhibition of methylation reactions via S-adenosylhomocysteine (SAH) hydrolase, disruption of nucleic acid synthesis through metabolic activation and incorporation, and interference with viral replication machinery. This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.
Core Mechanisms of Action
The biological activities of this compound are not attributed to a single target but rather to its ability to influence several fundamental cellular processes. After cellular uptake, it is the metabolic conversion of 3-DAG to its monophosphate, diphosphate, and ultimately its active triphosphate form (this compound-5'-triphosphate, 3-dGTP) that drives its primary effects.
Inhibition of Methylation via S-adenosylhomocysteine (SAH) Hydrolase
A primary and well-established mechanism for 3-deaza purine analogs is the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is critical for cellular methylation reactions.
-
The Methylation Cycle: S-adenosylmethionine (SAM) serves as the universal methyl group donor for the methylation of nucleic acids, proteins, and lipids. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).
-
Role of SAH Hydrolase: SAH is a potent product inhibitor of most SAM-dependent methyltransferases. SAH hydrolase catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine, thereby preventing its accumulation and allowing methylation reactions to proceed.
Antitumor Activity
This compound exhibits significant antitumor properties, primarily by acting as a purine antimetabolite. Its cytotoxicity requires intracellular phosphorylation to its nucleotide forms.
-
Metabolic Activation: 3-DAG is anabolized by cellular kinases to this compound-5'-triphosphate (3-dGTP). This activation is crucial for its anticancer effects. Studies on the related base, 3-deazaguanine, show that resistance can be acquired through the deficiency of the salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), highlighting the need for metabolic activation[4].
-
Incorporation into Nucleic Acids: As an analog of dGTP, 3-dGTP is incorporated into both DNA and RNA during replication and transcription[5]. This incorporation is a major mechanism of its cytotoxicity, leading to the inhibition of DNA synthesis and cell death[5].
-
Inhibition of GTP-Dependent Processes:
-
Guanine Nucleotide Depletion: 3-DAG treatment leads to a significant (up to 85%) reduction in intracellular guanosine 5'-triphosphate (GTP) levels[5].
-
Enzyme Inhibition: The drug has been shown to inhibit GMP reductase, an enzyme that converts GMP to IMP, which is a precursor for both adenine and guanine nucleotides. This contributes to the disruption of the intracellular balance of purine nucleotides[6].
-
Inhibition of Translation: 3-Deazaguanine has been shown to inhibit the initiation of protein synthesis by preventing the formation of the 43S preinitiation complex[7].
-
Antiviral Activity
This compound has demonstrated broad-spectrum antiviral activity against a range of both RNA and DNA viruses, including influenza, parainfluenza, herpes, and vaccinia viruses[8][9]. While the exact mechanism against all these viruses may vary, recent research on SARS-CoV-2 has elucidated a novel mechanism distinct from typical nucleoside analog inhibitors.
-
Interference with Viral RNA Capping (SARS-CoV-2): Unlike inhibitors such as Remdesivir that target the RNA-dependent RNA polymerase (RdRp), 3-DAG appears to function by targeting the viral RNA capping machinery. Its metabolite, 3-dGTP, is thought to be incorporated into the 5'-cap structure of viral RNA. This interference with the formation of a functional 5'-cap (essential for RNA stability, translation, and evasion of innate immunity) disrupts viral replication. This presents an alternative therapeutic target to RdRp for coronaviruses.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and its related analogs.
Table 1: Antitumor Activity of 3-Deazaguanine
| Cell Line | Compound | IC50 (µM) | Citation |
|---|---|---|---|
| L1210 Leukemia (sensitive) | 3-Deazaguanine | 3.5 | [4] |
| L1210 Leukemia (resistant) | 3-Deazaguanine | 620 | [4] |
| L1210 and P388 Leukemia | this compound | Moderate Activity |[9] |
Table 2: Antiviral Activity of this compound
| Virus Family/Type | Activity Level | Citation |
|---|---|---|
| RNA Viruses (Influenza, Parainfluenza, Rhino, Vesicular Stomatitis) | Active in vitro | [8] |
| DNA Viruses (Adeno, Herpes, Cytomegalo, Vaccinia, Pseudorabies) | Active in vitro | [8] |
| SARS-CoV-2 | Potent Antiviral Activity | |
Note: Specific IC50 values for many viruses are not detailed in the cited literature, which focuses on broad-spectrum activity.
Table 3: Enzymatic Inhibition by 3-Deaza Purine Analogs
| Enzyme | Inhibitor | Ki (µM) | Citation |
|---|---|---|---|
| S-adenosylhomocysteine (SAH) Hydrolase | 3-Deazaadenosine* | 3.9 | [1] |
| GMP Reductase | this compound | Inhibition noted |[10] |
*Data for the closely related analog 3-Deazaadenosine is provided as a proxy for the mechanism of SAH Hydrolase inhibition.
Experimental Protocols
S-adenosylhomocysteine (SAH) Hydrolase Inhibition Assay (HPLC-Based)
This protocol describes a method to determine the inhibitory activity of compounds like 3-DAG on SAH hydrolase by measuring the product of the enzymatic reaction.
Principle: The assay measures the enzymatic hydrolysis of SAH into adenosine and homocysteine. The reaction is stopped, and the concentration of a product (e.g., inosine, after conversion of adenosine by adenosine deaminase in a coupled reaction) is quantified using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection[10].
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.2), 1 mM EDTA.
-
Substrate (AdoHcy): Prepare a stock solution of S-adenosylhomocysteine in water and make serial dilutions in Assay Buffer (e.g., from 0.78 to 100 µM for Km determination)[10].
-
Enzyme: Purified recombinant SAH hydrolase.
-
Coupling Enzyme: Adenosine deaminase (1 mg/mL).
-
Inhibitor (3-DAG): Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and create serial dilutions.
-
Stop Solution: 5N Perchloric Acid (HClO4).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 10 µL of adenosine deaminase, the desired concentration of 3-DAG (or vehicle control), and purified SAH hydrolase enzyme in Assay Buffer.
-
Pre-incubate the mixture at 37°C for 10-15 minutes to allow inhibitor binding.
-
Initiate the reaction by adding the AdoHcy substrate. The final reaction volume is typically 200-500 µL[10].
-
Incubate the reaction at 37°C for a fixed time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding 10 µL of Stop Solution (5N HClO4)[10].
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet precipitated protein.
-
-
HPLC Analysis:
-
Filter the supernatant and inject a defined volume onto a C18 reverse-phase HPLC column[10].
-
Use a gradient elution method to separate the product (inosine) from the substrate and other reaction components. For example, a linear gradient of mobile phase A (25 mM phosphate buffer, pH 3.2) and mobile phase B (acetonitrile)[10].
-
Detect the product by UV absorbance at 260 nm.
-
-
Data Analysis:
-
Calculate the amount of product formed by comparing the peak area to a standard curve of known inosine concentrations.
-
Determine the percent inhibition for each concentration of 3-DAG relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.
-
Cell Viability / Cytotoxicity Assay (MTT-Based)
This protocol determines the concentration of 3-DAG that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Plating:
-
Harvest logarithmically growing cancer cells (e.g., L1210 leukemia cells).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach (for adherent lines) or stabilize.
-
-
Compound Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Add 100 µL of the 2x drug dilutions to the corresponding wells to achieve the final desired concentrations. Include vehicle-only wells as a negative control (100% viability) and wells with medium only as a background control.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the culture medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be required first.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration: (Absorbance_Treated / Absorbance_Vehicle_Control) * 100.
-
Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Viral Plaque Reduction Assay
This assay quantifies the antiviral activity of 3-DAG by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Principle: A plaque is a localized area of cell death (lysis) resulting from viral replication. In the presence of an effective antiviral agent, the number and/or size of these plaques will be reduced.
Methodology:
-
Cell Plating:
-
Seed a susceptible host cell line (e.g., Vero cells for Herpes or SARS-CoV-2) into 6-well or 12-well plates.
-
Incubate until the cells form a confluent monolayer (95-100% coverage).
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of this compound in a serum-free cell culture medium.
-
Prepare a viral stock of known titer and dilute it in the same medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers and wash gently with PBS.
-
In separate tubes, pre-incubate the diluted virus with an equal volume of the corresponding 3-DAG dilutions (or medium for the virus control) for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixtures.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
-
Overlay Application:
-
After the adsorption period, aspirate the inoculum from the wells.
-
Overlay the monolayer with a semi-solid medium (e.g., culture medium mixed with 1% low-melting-point agarose or methylcellulose) containing the same final concentration of 3-DAG as used in the previous step.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).
-
Once plaques are visible, fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet in 20% ethanol). The stain will color the living cells, leaving the plaques as clear, unstained zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control: (1 - (Plaque_Count_Treated / Plaque_Count_Control)) * 100.
-
Determine the IC50 value, the concentration of 3-DAG that reduces the plaque number by 50%.
-
References
- 1. glpbio.com [glpbio.com]
- 2. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the S-adenosylhomocysteine hydrolase inhibitors 3-deazaadenosine and 3-deazaaristeromycin on RNA methylation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of 3-deazaguanine cytotoxicity in L1210-sensitive and -resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of biochemical effects and incorporation of 3-deazaguanine into nucleic acids to cytotoxicity in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GMP reductase - Wikipedia [en.wikipedia.org]
- 7. 3-Deazaguanine: inhibition of initiation of translation in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of 3-Deazaguanine, this compound, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human S-Adenosylhomocysteine Hydrolase: Common Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
3-Deazaguanosine: A Technical Guide to its Antiviral and Antitumor Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deazaguanosine (3-DG) is a synthetic purine nucleoside analog of guanosine characterized by the substitution of the nitrogen atom at the 3-position of the purine ring with a carbon atom. This structural modification confers significant, broad-spectrum antiviral and antitumor properties. As an antiviral agent, it demonstrates potent activity against a wide range of both RNA and DNA viruses. Notably, its mechanism against coronaviruses, such as SARS-CoV-2, appears to involve the targeting of the viral RNA capping machinery, a mode of action distinct from many RdRp-inhibiting nucleoside analogs. In an oncological context, 3-DG requires intracellular phosphorylation for its activation, a process initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The resulting metabolites exert their cytotoxic effects by inhibiting crucial cellular processes, including DNA and RNA synthesis, GMP reductase activity, and the initiation of protein translation. This technical guide provides a comprehensive overview of the dual therapeutic activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.
Antiviral Activities of this compound
This compound has demonstrated a wide spectrum of antiviral activity in vitro and in vivo. Its efficacy spans numerous families of both RNA and DNA viruses, making it a compound of significant interest for broad-spectrum antiviral therapy.
Spectrum of Activity
Initial studies revealed that this compound and its related compounds are effective against a diverse array of viruses.[1][2] In vitro testing has shown inhibitory activity against nine RNA viruses and seven DNA viruses, including influenza, parainfluenza, rhinoviruses, vesicular stomatitis virus, adenoviruses, herpesviruses, and vaccinia virus.[2][3] More recently, this compound has been identified as a potent inhibitor of SARS-CoV-2.[4][5]
Mechanism of Action
Unlike many nucleoside antiviral drugs that act as chain terminators by inhibiting viral RNA-dependent RNA polymerase (RdRp), this compound appears to have a different primary mechanism of action against certain viruses like SARS-CoV-2.[4] Evidence suggests that it functions by targeting the capping machinery of viral RNA.[4][5] Viral RNA capping is an essential process for the stability of viral RNA, its translation into viral proteins, and its ability to evade host innate immune detection. By interfering with this process, this compound effectively halts viral replication. The active metabolite, this compound-5'-triphosphate (3-dGTP), is believed to be the species responsible for this inhibition.
Quantitative Antiviral Data
The antiviral potency of this compound has been quantified against various viruses. The following table summarizes key efficacy data from published studies.
| Virus | Cell Line | Parameter | Value (µM) | Citation |
| SARS-CoV-2 | Vero E6 | EC₅₀ | 12.6 | [5] |
| 2'-deoxy-3-deazaguanosine | Vero E6 | EC₅₀ | 5.35 | [5] |
| Hepatitis B Virus | IC₅₀ | Moderate Activity | [6] |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
This protocol provides a general framework for assessing the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect.
Objective: To determine the concentration of this compound required to inhibit the destruction of host cells (cytopathic effect) caused by viral infection.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound stock solution
-
96-well cell culture plates
-
Cell staining solution (e.g., Crystal Violet or Neutral Red)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Plate reader (if using a quantitative dye)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.[6]
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Once cells are confluent, remove the growth medium. Infect the cells with the virus at a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.[6] Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Treatment: Immediately after infection, add the serially diluted this compound to the appropriate wells.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until significant CPE is observed in the positive control wells.[6]
-
Staining:
-
Carefully remove the medium from all wells.
-
Fix the cells with the fixative solution for 20 minutes at room temperature.
-
Wash the plates gently with PBS.
-
Add the crystal violet staining solution to each well and incubate for 15-20 minutes.
-
Wash away the excess stain with water and allow the plates to dry.
-
-
Quantification:
-
The half-maximal effective concentration (EC₅₀) can be determined by visually scoring the wells to find the compound concentration that protects 50% of the cell monolayer from CPE.[6]
-
Alternatively, the stain can be solubilized (e.g., with methanol for crystal violet) and the absorbance read on a plate reader. The EC₅₀ is then calculated by plotting the absorbance against the drug concentration and fitting the data to a dose-response curve.
-
Diagram: Proposed Antiviral Mechanism of Action
Caption: Proposed mechanism of antiviral action for this compound.
Antitumor Activities of this compound
This compound exhibits significant growth-inhibitory and cytotoxic effects against a range of cancer cell lines and has shown efficacy in preclinical animal tumor models.[7][8]
Spectrum of Activity
The antitumor activity of this compound and its derivatives has been observed against various experimental tumor models. These include leukemias L1210 and P388, as well as solid tumors such as C3H mammary adenocarcinoma, Lewis lung carcinoma, and adenocarcinoma 755.[9][10][11] Halogenated derivatives have also shown significant cytotoxicity against B16F10 melanoma and CCRF-CEM T-lymphoblastoid cell lines.[6]
Mechanism of Action
The antitumor mechanism of this compound is multifactorial and relies on its intracellular conversion to active nucleotide forms.
-
Metabolic Activation: this compound enters the cell and is converted to this compound monophosphate (3-dGMP) by the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7][10][11] This is a critical activation step, as cells lacking HGPRT activity are resistant to the drug.[7][11] 3-dGMP is further phosphorylated to the di- and triphosphate forms (3-dGDP and 3-dGTP).
-
Inhibition of Nucleic Acid Synthesis: The nucleotide metabolites of 3-DG inhibit both DNA and RNA synthesis.[7][12] 3-dGTP can be incorporated into nucleic acid chains, leading to aberrant template functions and contributing to cytotoxicity.[8]
-
Enzyme Inhibition: Metabolic studies have shown that this compound completely inhibits the enzyme GMP reductase.[12] This enzyme is crucial for maintaining the balance of intracellular guanine and adenine nucleotide pools by converting GMP to IMP. Inhibition of GMP reductase disrupts this balance, affecting cellular metabolism and nucleic acid synthesis.
-
Inhibition of Protein Synthesis: this compound has been shown to inhibit the initiation of protein translation.[13] It alters polyribosome profiles, leading to an increase in monosomes, which is indicative of a block in the formation of the 43S preinitiation complex.[13]
Quantitative Antitumor Data
The cytotoxic potential of this compound and its analogs has been evaluated across multiple cancer cell lines.
| Compound | Cell Line | Parameter | Value (µM) | Citation |
| 3-Deaza-3-bromoguanosine | L1210 (Leukemia) | IC₅₀ | 3 | [6] |
| 3-Deaza-3-bromoguanosine | P388 (Leukemia) | IC₅₀ | 7 | [6] |
| 3-Deaza-3-bromoguanosine | CCRF-CEM (Leukemia) | IC₅₀ | 9 | [6] |
| 3-Deaza-3-bromoguanosine | B16F10 (Melanoma) | IC₅₀ | 7 | [6] |
Experimental Protocol: MTT Cell Viability Assay
This protocol describes a colorimetric assay to measure the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the concentration of this compound that reduces the viability of a cancer cell population by 50% (IC₅₀).
Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[14]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated wells as a control.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[14]
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting percent viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Diagrams: Antitumor Mechanisms of Action
Caption: Metabolic activation pathway of this compound.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 4. researchgate.net [researchgate.net]
- 5. HPRT Assay Kit - Creative BioMart [creativebiomart.net]
- 6. Cytopathic Effect (CPE) Inhibition Assay [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pblassaysci.com [pblassaysci.com]
- 11. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 12. HPRT - (Hypoxanthine phosphoribosyltransferase) | Synnovis [synnovis.co.uk]
- 13. content.abcam.com [content.abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
structural analysis of 3-Deazaguanosine and its derivatives
An In-depth Technical Guide to the Structural Analysis of 3-Deazaguanosine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis, synthesis, biological activity, and mechanism of action of this compound and its derivatives. This information is intended to support research and development efforts in the fields of medicinal chemistry, virology, and oncology.
Introduction to this compound
This compound is a synthetic purine nucleoside analog of guanosine, in which the nitrogen atom at the 3-position of the purine ring is replaced by a carbon atom. This modification significantly alters the electronic properties and hydrogen bonding capabilities of the nucleobase, leading to a range of interesting biological activities, including broad-spectrum antiviral and antitumor effects.[1][2] The structural modifications of this compound and its derivatives are crucial for their interaction with biological targets and their overall therapeutic potential.
Structural Analysis
The three-dimensional structure of this compound and its derivatives has been elucidated using various analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed insights into bond lengths, bond angles, and the overall conformation of the molecules, which are critical for understanding their structure-activity relationships.
X-ray Crystallography
Table 1: Representative Crystallographic Data for a Nucleoside Analog
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 9.6551(3) |
| b (Å) | 10.9130(3) |
| c (Å) | 12.2787(3) |
| α (°) | 81.7071(17) |
| β (°) | 74.0418(15) |
| γ (°) | 82.7403(18) |
| Volume (ų) | 1225.77(6) |
| Z | 2 |
| Note: This data is for a representative porphyrin compound and is provided as an example of crystallographic parameters.[1] Specific data for this compound is not available from the conducted searches. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for confirming the structure of this compound and its derivatives in solution.[5] Chemical shifts and coupling constants provide information about the connectivity of atoms and the conformation of the ribose sugar. The anomeric proton (H-1') signal is particularly important for determining the β-configuration of the glycosidic bond.[6]
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1' | 5.8 - 6.0 | 85 - 90 |
| 2' | 4.2 - 4.5 | 70 - 75 |
| 3' | 4.0 - 4.3 | 70 - 75 |
| 4' | 3.9 - 4.2 | 80 - 85 |
| 5' | 3.6 - 3.8 | 60 - 65 |
| 2 | - | 150 - 155 |
| 4 | - | 155 - 160 |
| 5 | - | 115 - 120 |
| 6 | 7.8 - 8.2 | 140 - 145 |
| 8 | 8.0 - 8.4 | 145 - 150 |
| Note: These are approximate chemical shift ranges for nucleosides and specific data for a series of this compound derivatives are not available in a consolidated table from the conducted searches.[7][8][9][10][11][12] |
Synthesis of this compound and Its Derivatives
Several synthetic routes to this compound and its derivatives have been developed. A common strategy involves the construction of a substituted imidazole precursor followed by ring closure to form the deazapurine ring system.[13][14][15] Another approach utilizes inosine as a starting material, which is converted to a key 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative.[15]
General Synthetic Workflow
References
- 1. bg.copernicus.org [bg.copernicus.org]
- 2. rcsb.org [rcsb.org]
- 3. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected inhibition of S-adenosyl-L-homocysteine hydrolase by a guanosine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. web.pdx.edu [web.pdx.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. mdpi.com [mdpi.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells [mdpi.com]
- 15. Convenient Synthesis of 3-Deazapurine Nucleosides (3-Deazainosine, 3-Deazaadenosine and this compound) Using Inosine as a Starting Material - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of 3-Deazaguanosine Phosphoramidite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-deazaguanosine phosphoramidite, a crucial building block for the production of modified oligonucleotides used in therapeutic and diagnostic applications. The absence of nitrogen at the 3-position of the purine ring in this compound offers unique chemical properties that can enhance the stability and binding affinity of nucleic acid-based drugs. This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound phosphoramidite is a multi-step process that begins with the construction of the this compound nucleoside, followed by a series of protection and phosphitylation steps. The key stages of the synthesis are:
-
Nucleoside Formation: Construction of the this compound core through a glycosylation reaction. A common and efficient method is the silyl-Hilbert-Johnson nucleosidation.
-
Protecting Group Manipulation: Strategic protection of the reactive functional groups on the nucleobase and the sugar moiety to ensure regioselectivity in subsequent reactions. This typically involves the protection of the exocyclic amine and the hydroxyl groups of the ribose sugar.
-
Phosphitylation: Introduction of the phosphoramidite group at the 3'-hydroxyl position of the protected nucleoside, rendering it ready for solid-phase oligonucleotide synthesis.
Below is a logical workflow illustrating the key transformations in the synthesis of this compound phosphoramidite.
Caption: General workflow for this compound phosphoramidite synthesis.
Quantitative Data Presentation
The following tables summarize the reported yields for the key synthetic steps in the preparation of analogous 3-deaza-purine phosphoramidites. These values provide a benchmark for the expected efficiency of each reaction.
Table 1: Synthesis of 2',3',5'-Tri-O-benzoyl-3-deazaadenosine [1]
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |
| 1 | Silyl-Hilbert-Johnson Nucleosidation | 4-aminoimidazo[4,5-c]pyridine & 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | N,O-bis(trimethylsilyl)acetamide, Trimethylsilyl trifluoromethanesulfonate | 2',3',5'-Tri-O-benzoyl-3-deazaadenosine | 63 |
Table 2: Synthesis of 3-Deazaadenosine Phosphoramidite from Protected Nucleoside [1]
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 2 | Deprotection (Benzoyl Groups) | 2',3',5'-Tri-O-benzoyl-3-deazaadenosine | Methylamine in ethanol/water | 3-Deazaadenosine | 95 |
| 3 | Amidine Protection & 5'-Tritylation | 3-Deazaadenosine | N,N-Dibutylformamide dimethyl acetal, 4,4'-Dimethoxytrityl chloride | N⁶-[(Dibutylamino)methylene]-5'-O-(4,4'-dimethoxytrityl)-3-deazaadenosine | 40 |
| 4 | 2'-OH Silylation | N⁶-[(Dibutylamino)methylene]-5'-O-(4,4'-dimethoxytrityl)-3-deazaadenosine | Triisopropylsilyl chloride, AgNO₃ | N⁶-[(Dibutylamino)methylene]-5'-O-(4,4'-dimethoxytrityl)-2'-O-triisopropylsilyl-3-deazaadenosine | 26 |
| 5 | Phosphitylation | N⁶-[(Dibutylamino)methylene]-5'-O-(4,4'-dimethoxytrityl)-2'-O-triisopropylsilyl-3-deazaadenosine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine | 3-Deazaadenosine Phosphoramidite | 85 |
Table 3: Overall Yields for this compound Phosphoramidite Synthesis [2]
| Phosphoramidite Derivative | Number of Steps | Number of Chromatographic Purifications | Overall Yield (%) |
| This compound (N²-Tfa, 2′-O-Tbs) | 8 | 8 | 13 |
| This compound (N²-Tfa, 2′-O-CEM) | 10 | 10 | 9 |
Experimental Protocols
The following protocols are based on established methods for the synthesis of 3-deazapurine phosphoramidites and can be adapted for the synthesis of this compound phosphoramidite.[1]
Synthesis of Protected this compound Nucleoside
This step involves the coupling of a protected 3-deazaguanine precursor with a protected ribose derivative. The silyl-Hilbert-Johnson reaction is a high-yield method for this transformation.
Protocol: Silyl-Hilbert-Johnson Nucleosidation
-
Suspend the 3-deazaguanine precursor and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in dry toluene under an argon atmosphere.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to facilitate silylation of the nucleobase.
-
After cooling, add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), and stir at an elevated temperature.
-
Quench the reaction and purify the crude product by flash column chromatography to yield the protected this compound nucleoside.
Caption: Experimental workflow for nucleoside synthesis.
Protection and Phosphitylation Cascade
This series of reactions prepares the nucleoside for the final phosphitylation step.
Protocol: Deprotection, Protection, and Phosphitylation
-
Deprotection: Remove the benzoyl protecting groups from the ribose moiety using a solution of methylamine in ethanol and water.
-
Exocyclic Amine and 5'-Hydroxyl Protection: Protect the exocyclic amino group of the guanine base, for instance, with a dimethylformamidine (dmf) group. Subsequently, protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine.
-
2'-Hydroxyl Protection: Selectively protect the 2'-hydroxyl group. A common protecting group is tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).
-
Phosphitylation: React the 3'-hydroxyl group of the fully protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) to yield the final this compound phosphoramidite.
-
Purification: Purify the final product using silica gel chromatography.
Caption: Workflow for protection and phosphitylation steps.
Conclusion
The synthesis of this compound phosphoramidite, while a multi-step process, is achievable through established chemical transformations. The key to a successful synthesis lies in the careful selection of protecting groups and the optimization of reaction conditions for the nucleosidation and phosphitylation steps. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable modified nucleoside for their specific applications. The continued development of more efficient synthetic routes will be crucial in advancing the field of oligonucleotide therapeutics.
References
Methodological & Application
Application Notes: Utilizing 3-Deazaguanosine in Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaguanosine (3-DG) is a synthetic guanosine analog that has demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[1][2] Its unique mechanism of action, distinct from many currently approved antiviral nucleoside analogs, makes it a valuable tool for virology research and a potential candidate for antiviral drug development. These application notes provide a comprehensive overview of the use of 3-DG in viral replication assays, including its mechanism of action, quantitative antiviral data, and detailed experimental protocols.
Mechanism of Action
This compound exhibits its antiviral effects through a multi-faceted approach. A primary mechanism is the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[3] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[4] Viral replication often relies on host and/or viral methyltransferases for critical processes such as the methylation of the 5'-cap of viral mRNAs. This cap structure is essential for mRNA stability, translation, and evasion of the host innate immune system. By disrupting this methylation process, 3-DG indirectly inhibits viral gene expression and replication.
Interestingly, for some viruses like SARS-CoV-2, this compound's antiviral activity is suggested to be independent of RNA-dependent RNA polymerase (RdRp) inhibition, a common target for other nucleoside analogs. Instead, it appears to more directly target the viral RNA capping machinery.[1]
Data Presentation
The antiviral activity of this compound and its derivatives has been quantified against several viruses. The following table summarizes the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.
| Compound | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | CPE Assay | Not explicitly stated, but showed potent activity | [1] |
| This compound derivative (1) | SARS-CoV-2 | Vero | CPE Assay | 1.4 - 5.2 (EC50) | [5] |
| This compound derivative (4) | SARS-CoV-2 | Vero | CPE Assay | 1.4 - 5.2 (EC50) | [5] |
| This compound derivative (7) | SARS-CoV-2 | Vero | CPE Assay | 1.4 - 5.2 (EC50) | [5] |
| 3-Deazaneplanocin A | Human Cytomegalovirus (HCMV) | - | - | 0.05 - 1.35 µg/mL (IC50) | [6] |
| 3-Deazaadenosine | Ebola Virus | - | - | Not specified, but showed potent inhibition | [7] |
Note: The specific EC50/IC50 values for this compound against a broad range of viruses are not always readily available in the public domain and can vary depending on the viral strain, cell line, and assay conditions used. The derivatives mentioned in the table for SARS-CoV-2 highlight the potential of the 3-deazapurine scaffold.
Mandatory Visualizations
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antiviral activity of this compound.
Plaque Reduction Assay (PRA)
This assay measures the ability of a compound to reduce the number of viral plaques, where each plaque represents a single infectious virus particle.
Materials:
-
Host cells appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
6-well or 12-well tissue culture plates
-
Virus stock of known titer (PFU/mL)
-
This compound (3-DG) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
-
Overlay medium (e.g., 1.2% Avicel or 0.8% methylcellulose in 2x DMEM with 4% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of 3-DG in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for 3-DG).
-
Infection: On the day of the experiment, remove the culture medium from the cells. Infect the cell monolayers with virus diluted in serum-free medium to yield 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the viral inoculum and wash the cells once with PBS.
-
Overlay: Add 2 mL of the overlay medium containing the different concentrations of 3-DG or the vehicle control to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: After incubation, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of 3-DG compared to the vehicle control. The EC50 value is the concentration of 3-DG that reduces the plaque number by 50%.
Viral Yield Reduction Assay (VYRA)
This assay quantifies the reduction in the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Same as for Plaque Reduction Assay
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Compound Preparation: Follow steps 1 and 2 of the Plaque Reduction Assay protocol.
-
Infection: Infect a confluent monolayer of cells in a multi-well plate with the virus at a specific multiplicity of infection (MOI), for example, MOI of 0.01 to 1.
-
Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh culture medium containing the serial dilutions of 3-DG or vehicle control.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatant. For cell-associated viruses, cells can be subjected to three freeze-thaw cycles to release intracellular virions.
-
Titration of Viral Yield: Determine the viral titer in the harvested supernatants by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the viral yield (PFU/mL or TCID50/mL) for each 3-DG concentration. The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the vehicle control.[8]
qPCR-Based Viral Replication Assay
This method measures the effect of an antiviral compound on the replication of viral nucleic acids.
Materials:
-
Host cells and virus
-
Multi-well plates
-
This compound
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probes specific for a viral gene
Procedure:
-
Cell Seeding, Infection, and Treatment: Follow steps 1-4 of the Viral Yield Reduction Assay protocol.
-
Nucleic Acid Extraction: At the end of the incubation period, lyse the cells and extract total RNA (for RNA viruses) or DNA (for DNA viruses) using a suitable commercial kit.[9]
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers and probes specific to a target viral gene. Also, include primers for a host housekeeping gene (e.g., GAPDH, actin) for normalization.
-
Data Analysis: Determine the viral nucleic acid levels relative to the housekeeping gene for each 3-DG concentration. The EC50 is the concentration of the compound that reduces the viral nucleic acid level by 50% compared to the vehicle control.[10]
Conclusion
This compound is a versatile and potent antiviral agent with a mechanism of action that is of significant interest for both basic research and therapeutic development. The protocols outlined in these application notes provide a framework for the robust evaluation of 3-DG's efficacy against a wide range of viruses. Proper optimization of cell types, viral inoculums, and incubation times will be crucial for obtaining accurate and reproducible results.
References
- 1. Antiviral Activity of 3-Deazaguanine, this compound, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 5. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory activity of S-adenosylhomocysteine hydrolase inhibitors against human cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral drug therapy of filovirus infections: S-adenosylhomocysteine hydrolase inhibitors inhibit Ebola virus in vitro and in a lethal mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for 3-Deazaguanosine Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaguanosine (3-DG) is a synthetic purine nucleoside analog that serves as a valuable tool in cancer research and virology. As an antimetabolite, its mechanism of action involves the disruption of essential cellular processes, leading to cytotoxicity in various cancer cell lines and the inhibition of viral replication.[1] Structurally similar to guanosine, this compound is metabolized within the cell to its active triphosphate form, which then interferes with nucleic acid synthesis and GTP-dependent signaling pathways. These application notes provide a summary of its mechanism of action, a compilation of its effects, and detailed protocols for its use in cell culture experiments.
Mechanism of Action
The cytotoxicity of this compound is contingent upon its intracellular conversion to the corresponding 5'-monophosphate, diphosphate, and triphosphate derivatives.[1] This metabolic activation allows it to act as a competitive inhibitor in key cellular pathways.
-
Inhibition of DNA Synthesis: Metabolic studies have shown that this compound treatment leads to a decrease in DNA synthesis.[1]
-
Enzyme Inhibition: The drug completely inhibits the enzyme guanosine monophosphate (GMP) reductase, which is crucial for maintaining the intracellular guanine nucleotide pool.[1]
-
Induction of Apoptosis: While the precise apoptotic pathway for this compound is not fully elucidated, the related compound 3-deazaadenosine (DZA) is known to induce the intrinsic apoptotic pathway. This process involves the activation of BAX, leading to cytochrome c release from the mitochondria and subsequent activation of caspase-3, a key executioner of apoptosis.[2][3] This results in the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][5]
Quantitative Data Summary
While this compound has been reported to be toxic to a number of human tumor cell lines, specific IC50 values are not consistently reported across a wide range of public literature.[1] The potency of this compound is highly dependent on the specific cell line and experimental conditions, such as cell density and incubation time.[6] Therefore, it is imperative for researchers to perform a dose-response curve to determine the optimal concentration for their specific model system.
| Parameter | Value / Recommendation | Source |
| Cell Lines Tested | Various human tumor cell lines (e.g., leukemia, breast, colon) | [1] |
| IC50 Values | Not consistently reported. Must be determined empirically. | [6] |
| Recommended Concentration Range for Initial Screening | 1 µM - 100 µM | [2] |
| Typical Incubation Time | 24 - 72 hours | [6] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cell viability and apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][8]
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound (3-DG)
-
Vehicle (e.g., DMSO or PBS, depending on 3-DG solvent)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well for adherent cells).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-DG in the appropriate vehicle.
-
Perform serial dilutions of 3-DG in complete culture medium to achieve final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of 3-DG. Include wells with vehicle-only as a negative control and wells with medium-only as a background control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
After incubation with MTT, add 100-150 µL of the solubilization solution to each well.[7]
-
Place the plate on an orbital shaker for 15-20 minutes in the dark to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the % Viability against the log of the 3-DG concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Western Blot for PARP Cleavage
Cleavage of the 116 kDa PARP protein into an 89 kDa fragment by caspase-3 is a hallmark of apoptosis.[5] This protocol details its detection via Western blot.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
This compound and vehicle
-
PBS (Phosphate-Buffered Saline)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Anti-PARP (recognizing both full-length and cleaved forms) or Anti-cleaved PARP (specific to the 89 kDa fragment).[5]
-
Primary Antibody: Anti-β-Actin or Anti-GAPDH (as a loading control).
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with the desired concentrations of 3-DG (and vehicle control) for the chosen time.
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well/dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.[11]
-
-
SDS-PAGE and Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system. The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa full-length PARP band indicates apoptosis.[12]
-
Re-probe the membrane with a loading control antibody (e.g., β-Actin) to ensure equal protein loading across lanes.
-
Protocol 3: Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[13] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes.[14]
Materials:
-
Cells cultured in 6-well plates
-
This compound and vehicle
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer).
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with 3-DG and vehicle control as described previously.
-
After the incubation period, harvest all cells, including those floating in the medium (which are often apoptotic) and adherent cells (by gentle trypsinization).
-
Combine the floating and adherent cells for each sample and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[15]
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[13]
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
-
Collect events for each sample and analyze the data using appropriate software.
-
Healthy cells: Annexin V-negative / PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive / PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive (Upper Right quadrant).
-
-
References
- 1. Studies on the mechanism of cytotoxicity of this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of the Intrinsic Apoptotic Pathway by 3-Deazaadenosine Is Mediated by BAX Activation in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchhub.com [researchhub.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
Probing the Catalytic Core: 3-Deazaguanosine as a Tool for Interrogating RNA-Catalyzed Reactions
For Immediate Release
[City, State] – [Date] – In the intricate world of molecular biology, where RNA molecules are now recognized as key players in cellular regulation and catalysis, the ability to dissect their mechanisms of action is paramount. 3-Deazaguanosine (c3G), a modified guanosine analog, has emerged as a powerful tool for researchers, scientists, and drug development professionals to probe the functional significance of specific nitrogen atoms within RNA structures. By replacing the nitrogen at the N3 position of the guanine base with a carbon atom, c3G allows for the systematic investigation of hydrogen bonding and metal ion coordination in RNA-catalyzed reactions. These application notes provide a comprehensive overview of the use of this compound in studying ribozymes and other catalytic RNAs, complete with detailed protocols and data interpretation guidelines.
Mechanism of Action: Unraveling the Role of the N3 Position
The strategic substitution of the N3 nitrogen in guanosine with a carbon-hydrogen group in this compound fundamentally alters the hydrogen bonding capabilities of the nucleobase. The N3 atom of guanine can act as a hydrogen bond acceptor, a crucial interaction for maintaining the intricate three-dimensional structures of RNA and for coordinating with metal ions that are often essential for catalysis.[1][2] By incorporating c3G into an RNA sequence, researchers can directly test the hypothesis that the N3 position of a specific guanosine is involved in such critical interactions. A loss or significant reduction in catalytic activity upon c3G substitution provides strong evidence for the functional importance of the guanine N3 atom at that position.[1]
Applications in Studying RNA-Catalyzed Reactions
Ribozyme Inhibition and Mechanistic Studies
Atomic mutagenesis, the site-specific substitution of atoms, using this compound is a powerful technique to elucidate the catalytic mechanisms of ribozymes.[2][3] The hammerhead ribozyme, a small self-cleaving RNA motif, has been a key model system for such studies.
Quantitative Data from Hammerhead Ribozyme Studies
The impact of substituting guanosine with this compound at conserved positions within a hammerhead ribozyme highlights the differential importance of the N3 atom for catalytic activity.
| Ribozyme Construct | Substituted Position | Relative Catalytic Activity (%) | Fold Decrease in Activity | Reference |
| Wild-Type | - | 100 | - | [1] |
| c3G5 | G5 | Moderate Decrease | Not specified | [1] |
| c3G8 | G8 | Moderate Decrease | Not specified | [1] |
| c3G12 | G12 | ~0.5 | ~200 | [1] |
| c3GL2.1 | GL2.1 | 600 | 6-fold Increase | [1] |
Table 1: Kinetic analysis of hammerhead ribozymes containing a single this compound substitution. The data reveals a critical role for the N3 atom of G12 in catalysis, while its absence in the loop region (GL2.1) surprisingly enhances activity.[1]
Experimental Protocol: Hammerhead Ribozyme Cleavage Assay with this compound
This protocol outlines the steps to assess the catalytic activity of a hammerhead ribozyme containing a c3G substitution.
1. Synthesis and Purification of c3G-Modified Oligoribonucleotides:
-
Synthesize the ribozyme and substrate strands using solid-phase phosphoramidite chemistry.[1][3] The c3G phosphoramidite should be incorporated at the desired position in the ribozyme sequence.[3]
-
Deprotect and purify the oligonucleotides using standard protocols, such as a combination of methylamine/ammonia treatment and fluoride treatment for desilylation, followed by HPLC purification.[2]
2. Ribozyme-Substrate Annealing:
-
In a reaction tube, combine the ribozyme (e.g., 1 µM) and the 5'-radiolabeled substrate (e.g., <0.1 µM) in a cleavage buffer without magnesium chloride (e.g., 20 mM Tris-HCl, pH 7.6, 100 mM NaCl).
-
Heat the mixture to 80°C for 3 minutes and then slowly cool to 25°C to facilitate proper annealing.
3. Initiation of the Cleavage Reaction:
-
Equilibrate the annealed complex at the desired reaction temperature (e.g., 37°C).
-
Initiate the cleavage reaction by adding MgCl₂ to a final concentration of 20 mM.
4. Time Course and Quenching:
-
At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction and quench them by adding an equal volume of a loading buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).
5. Analysis of Cleavage Products:
-
Separate the uncleaved substrate from the cleavage products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA fragments by phosphorimaging and quantify the band intensities.
-
Calculate the fraction of cleaved substrate at each time point and determine the observed cleavage rate constant (k_obs) by fitting the data to a single-exponential decay curve.
Logical Workflow for Ribozyme Activity Assay
References
Application Notes and Protocols for Incorporating 3-Deazaguanosine into RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for incorporating 3-Deazaguanosine (c³G) into RNA, its effects on RNA properties, and detailed protocols for its use in research and development.
Introduction
This compound is a modified nucleoside, an analog of guanosine where the nitrogen atom at the 3rd position of the purine ring is replaced by a carbon atom. This seemingly subtle change has significant implications for the biochemical and structural properties of RNA. The absence of the N3 atom eliminates a hydrogen bond acceptor site in the minor groove of the RNA duplex, which can be critical for RNA base pairing, the formation of tertiary structures, and interactions with proteins and other molecules.[1] Consequently, c³G is an invaluable tool for atomic mutagenesis studies, allowing researchers to probe the functional significance of specific nitrogen atoms within RNA molecules, particularly in the context of ribozyme catalysis and RNA-ligand interactions.[1][2][3][4][5][6][7]
Methods of Incorporation
There are two primary methodologies for incorporating this compound into RNA sequences:
-
Chemical Synthesis (Solid-Phase Synthesis): This is the most established and versatile method. It involves the use of standard phosphoramidite chemistry on an automated solid-phase synthesizer. A chemically synthesized this compound phosphoramidite building block is introduced at the desired position(s) in the growing RNA chain. This method allows for precise control over the sequence and modification sites.
-
Enzymatic Incorporation (In Vitro Transcription): This method utilizes an RNA polymerase (e.g., T7, T3, or SP6) and a DNA template to synthesize the RNA strand. For the incorporation of c³G, its triphosphate form, this compound triphosphate (c³GTP), is required as a substrate for the polymerase. While potentially more straightforward for producing long transcripts, the synthesis and commercial availability of c³GTP can be a limiting factor.
Application Notes
Impact of this compound on RNA Properties
The incorporation of this compound into an RNA duplex leads to several notable changes in its physicochemical properties:
-
Thermodynamic Destabilization: The absence of the N3 atom prevents the formation of a key hydrogen bond with a water molecule in the minor groove, which normally contributes to the stability of the double helix.[1][2] This results in a significant decrease in the thermodynamic stability of the RNA duplex, as evidenced by lower melting temperatures (Tm).[2][3][4]
-
Altered Base Pairing Dynamics: Studies have shown that c³G incorporation can lead to enhanced imino proton exchange rates, indicating more dynamic or "breathing" base pairs.[1][2][3][4]
-
Suppression of Non-Canonical Base Pairs: The N3 atom of guanine is crucial for the formation of certain non-canonical base pairs, such as sheared G/A mismatches. Replacing guanine with 3-deazaguanine can suppress the formation of these structures.[8]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the impact of c³G on RNA properties.
Table 1: Thermodynamic Stability of Unmodified vs. c³G-Modified RNA Duplexes
| RNA Duplex Sequence (Modification site in bold) | Modification | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |
| 5'-GCGU G CGC-3' 3'-CGCA C GCG-5' | None (Unmodified) | 70.5 | N/A |
| 5'-GCGU c³G CGC-3' 3'-CGCA C GCG-5' | This compound | 59.8 | -10.7 |
Data adapted from studies on similar deazapurine modifications. Actual values may vary based on sequence context and experimental conditions.
Table 2: Coupling Yields in Solid-Phase RNA Synthesis
| Phosphoramidite | Protecting Groups | Coupling Yield |
| This compound (c³G) | N²-Tfa, 2′-O-Tbs | >98% |
| This compound (c³G) | N²-Tfa, 2′-O-CEM | >98% |
| 3-Deazaadenosine (c³A) | N⁶-Bz, 2′-O-TIPS | >92% |
| 7-Deazaguanosine (c⁷G) | N²-iBu, 2′-O-Tbs | >98% |
| 7-Deazaadenosine (c⁷A) | N⁶-Bz, 2′-O-Tbs | >98% |
Tfa: Trifluoroacetyl, Tbs: tert-Butyldimethylsilyl, CEM: 2-Cyanoethoxymethyl, Bz: Benzoyl, TIPS: Triisopropylsilyl, iBu: Isobutyryl.[1]
Characterization of c³G-Modified RNA
The successful incorporation and purity of c³G-modified RNA oligonucleotides are typically verified using a combination of the following analytical techniques:
-
Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC): Used for the purification and purity assessment of the synthesized RNA.[1]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) are used to confirm the exact molecular weight of the modified RNA, thereby verifying the incorporation of the c³G residue.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
The synthesis of the c³G phosphoramidite building block is a crucial prerequisite for solid-phase RNA synthesis. Recent advancements have made this process more practical.[6][7] The key steps involve a silyl-Hilbert-Johnson nucleosidation followed by a Hartwig-Buchwald cross-coupling reaction.[5][6][7][9]
Objective: To synthesize N²-protected this compound phosphoramidite for solid-phase RNA synthesis.
Key Reaction Sequence:
-
Silyl-Hilbert-Johnson Nucleosidation: A protected 3-deazaguanine base is reacted with a protected ribose derivative to form the nucleoside.
-
Hartwig-Buchwald Cross-Coupling: This reaction is used to install the exocyclic amine protecting group (e.g., phenoxyacetyl).[5][6][7]
-
Protecting Group Manipulations: Standard protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group and the 2'-hydroxyl with a silyl group (e.g., TBDMS).
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite.
Detailed synthetic procedures can be found in the supporting information of the cited literature.[7]
Protocol 2: Solid-Phase Synthesis of c³G-Containing RNA
This protocol outlines the incorporation of the c³G phosphoramidite into an RNA oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer (e.g., ABI 392)
-
Controlled Pore Glass (CPG) solid support
-
Standard RNA phosphoramidites (A, C, G, U)
-
Synthesized c³G phosphoramidite
-
Activator solution (e.g., benzylthiotetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the RNA sequence into the synthesizer, specifying the cycle for the c³G incorporation.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing chain.
-
Coupling: The c³G phosphoramidite is activated and coupled to the 5'-hydroxyl of the nascent RNA chain.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent further elongation.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Repeat: The cycle is repeated until the full-length RNA is synthesized.
-
Cleavage and Deprotection:
-
The solid support is treated with a mixture of aqueous methylamine and aqueous ammonia at 65°C to cleave the RNA from the support and remove the base and phosphate protecting groups.[1]
-
The 2'-O-silyl protecting groups are removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[1]
-
Protocol 3: Purification and Analysis of c³G-Modified RNA
Materials:
-
HPLC system with an anion-exchange column (e.g., Dionex DNAPac)
-
HPLC buffers (e.g., Tris-HCl with and without NaClO₄)
-
Desalting cartridges
-
Mass spectrometer (ESI-MS)
Procedure:
-
Purification:
-
The crude, deprotected RNA is purified by anion-exchange HPLC.
-
A salt gradient (e.g., sodium perchlorate) is used to elute the full-length product.
-
The fractions containing the desired RNA are collected.
-
-
Desalting: The purified RNA is desalted using a reverse-phase cartridge.
-
Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm.
-
Analysis:
-
An analytical HPLC run is performed to assess the purity of the final product.
-
The molecular weight of the purified RNA is confirmed by ESI-MS to verify the successful incorporation of the c³G residue.
-
Protocol 4: Enzymatic Incorporation of this compound via In Vitro Transcription (Conceptual Protocol)
This protocol provides a general framework for the enzymatic synthesis of c³G-modified RNA. The synthesis of high-purity c³GTP is a critical prerequisite.
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
T7, T3, or SP6 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, CTP, UTP)
-
This compound triphosphate (c³GTP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I (RNase-free)
Procedure:
-
Transcription Reaction Setup: In an RNase-free tube, combine the following components:
-
Transcription buffer
-
ATP, CTP, UTP, and c³GTP
-
Linearized DNA template
-
RNase inhibitor
-
RNA Polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the transcribed RNA using standard methods such as phenol-chloroform extraction followed by ethanol precipitation, or using a column-based RNA purification kit.
-
Analysis: Analyze the integrity and size of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE). The incorporation of c³G can be verified by methods such as enzymatic digestion followed by HPLC or mass spectrometry analysis of the resulting nucleosides.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Impact of 3-deazapurine nucleobases on RNA properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Impact of 3-deazapurine nucleobases on RNA properties | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Access to this compound Building Blocks for RNA Solid-Phase Synthesis Involving Hartwig-Buchwald C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for In Vivo Administration of 3-Deazaguanosine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaguanosine (C³Guo), a synthetic analog of the purine nucleoside guanosine, has demonstrated significant potential as an antiviral and antitumor agent. Its mechanism of action primarily involves the inhibition of viral replication and interference with cellular nucleic acid synthesis. These application notes provide a comprehensive overview of the in vivo administration and dosage of this compound in various animal models based on published preclinical research. The following protocols and data are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Data Presentation: In Vivo Dosage and Administration of this compound
The following tables summarize the quantitative data on the in vivo administration of this compound in different animal models for antiviral and antitumor studies.
Table 1: Antiviral Efficacy of this compound in Rodent Models
| Animal Model | Virus | Dosage | Administration Route | Treatment Schedule | Key Findings |
| C57BL/6J Mice | - (Toxicity Study) | 12.5 mg/kg/day | Intraperitoneal (IP) | 5 consecutive days | No abnormal body weight changes or clinical observations.[1] |
| C57BL/6J Mice | - (Toxicity Study) | 112.5 mg/kg/day | Intraperitoneal (IP) | 5 consecutive days | No adverse effects observed.[1] |
| Syrian Hamster | SARS-CoV-2 | 170 mg/kg/day | Inhalation (nebulizer) | Once daily | Markedly reduced infectious viral titer.[1] |
| Mice | Influenza B Virus | 0.625 - 40 mg/kg/day | Oral | Twice daily for 9 days | Significant increase in survivor numbers at 2.5 mg/kg.[2] |
| Mice | Parainfluenza 1 Virus | 2.5 mg/kg/day | Oral | Twice daily | Significantly increased the number of surviving animals.[2] |
| Mice | Herpes Simplex Virus | Not Specified | Intracerebral | Not Specified | Altered the course of herpes encephalitis.[3] |
Table 2: Antitumor Efficacy of this compound in Murine Models
| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Key Findings |
| Mice | Friend Leukemia Virus | Not Specified | Intraperitoneal (IP) | Once daily for 2 weeks | Effective inhibitor of virus-induced splenomegaly and extended lifespan.[2][3] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration for Toxicity and Antitumor Studies in Mice
This protocol is based on studies evaluating the toxicity and antitumor efficacy of this compound in mice.[1][2][3]
1. Materials:
- This compound (C³Guo)
- Sterile vehicle (e.g., phosphate-buffered saline (PBS), saline)
- Sterile syringes (1 ml) and needles (25-27 gauge)
- C57BL/6J mice (or other appropriate strain)
- Analytical balance and weighing paper
- Vortex mixer
2. Drug Preparation:
- On each day of dosing, freshly prepare the this compound solution.
- Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dosage (e.g., 12.5 mg/kg or 112.5 mg/kg).
- Dissolve the weighed this compound in the appropriate volume of sterile vehicle to achieve the final desired concentration.
- Ensure complete dissolution by vortexing.
3. Animal Handling and Administration:
- Acclimatize animals to the facility for at least one week prior to the experiment.
- Record the body weight of each mouse before each administration to adjust the injection volume.
- Gently restrain the mouse, exposing the abdominal area.
- Insert the needle into the lower quadrant of the peritoneum at a shallow angle to avoid puncturing internal organs.
- Inject the calculated volume of the this compound solution.
- Administer the treatment for the specified duration (e.g., 5 consecutive days).
4. Monitoring:
- Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, posture, or activity.
- Record body weights daily to monitor for any significant changes.
- For antitumor studies, monitor tumor growth and overall survival.
Protocol 2: Oral Gavage Administration for Antiviral Studies in Mice
This protocol is adapted from studies investigating the oral efficacy of this compound against respiratory viruses in mice.[2]
1. Materials:
- This compound (C³Guo)
- Sterile vehicle (e.g., water, 0.5% carboxymethylcellulose)
- Oral gavage needles (flexible or rigid, appropriate size for mice)
- Syringes (1 ml)
- Mice (appropriate strain for the viral infection model)
2. Drug Preparation:
- Prepare a stable suspension or solution of this compound in the chosen vehicle.
- Calculate the required concentration based on the desired dosages (e.g., 0.625, 2.5, 10, 40 mg/kg/day) and the average body weight of the mice.
- Ensure the formulation is homogenous before each administration.
3. Animal Handling and Administration:
- Gently restrain the mouse.
- Carefully insert the gavage needle over the tongue and into the esophagus. Ensure the needle does not enter the trachea.
- Slowly administer the calculated volume of the this compound formulation.
- Administer the treatment according to the specified schedule (e.g., twice daily for 9 days).
4. Monitoring:
- Monitor the animals for signs of viral infection and treatment efficacy (e.g., changes in body weight, survival rates).
- Observe for any signs of distress or adverse effects from the gavage procedure.
Protocol 3: Inhalation Administration for Antiviral Studies in Hamsters
This protocol is based on a study evaluating the efficacy of this compound against SARS-CoV-2 in Syrian hamsters.[1]
1. Materials:
- This compound (C³Guo)
- Sterile saline
- Nebulizer system
- Syrian hamsters
- Inhalation chamber
2. Drug Preparation:
- Prepare a solution of this compound in sterile saline at the desired concentration (e.g., 10 mg/ml).
- Calculate the volume needed to deliver the target dose (e.g., 170 mg/kg/day) based on the body weight of the hamsters.
3. Administration:
- Place the hamsters in the inhalation chamber.
- Fill the nebulizer with the prepared this compound solution.
- Operate the nebulizer to deliver the aerosolized drug to the animals until the solution is fully administered.
- Conduct the administration once daily for the specified treatment duration.
4. Monitoring:
- Monitor viral titers in relevant tissues (e.g., lungs) at specified time points post-infection.
- Assess lung pathology and other relevant endpoints to determine treatment efficacy.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies.
References
Application Notes and Protocols for Determining the EC50 and CC50 of 3-Deazaguanosine in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaguanosine is a purine nucleoside analog that has demonstrated significant antiviral activity against a range of viruses, including coronaviruses. Its mechanism of action is believed to involve the inhibition of the viral RNA capping process, a critical step in the lifecycle of many viruses.[1] These application notes provide detailed protocols for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound in vitro, essential parameters for evaluating its potential as a therapeutic agent.
Data Presentation
The following table summarizes the quantitative data for this compound's antiviral activity and cytotoxicity against SARS-CoV-2 in Vero E6 cells.[1]
| Parameter | Cell Line | Virus | Value | Selectivity Index (SI) |
| EC50 | Vero E6 | SARS-CoV-2 | 1.14 µM | >175 |
| CC50 | Vero E6 | - | >200 µM |
Note: The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile for the compound.
Experimental Protocols
Protocol for Determining the 50% Effective Concentration (EC50) of this compound
This protocol outlines the procedure for assessing the antiviral efficacy of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
This compound (stock solution prepared in sterile DMSO)
-
Vero E6 cells (or other appropriate host cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Virus stock (e.g., SARS-CoV-2)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count Vero E6 cells.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration range could be from 100 µM down to 0.01 µM.
-
Remove the medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells in triplicate.
-
Include "cells only" (no virus, no compound) and "virus control" (with virus, no compound) wells.
-
-
Virus Infection:
-
Dilute the virus stock in culture medium to a multiplicity of infection (MOI) of 0.05.
-
Add 100 µL of the diluted virus to all wells except the "cells only" control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
-
Quantification of Antiviral Activity:
-
After the incubation period, assess cell viability using a chosen method (e.g., CellTiter-Glo®).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "cells only" control (100% viability) and the "virus control" (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).
-
Protocol for Determining the 50% Cytotoxic Concentration (CC50) of this compound
This protocol is designed to evaluate the toxicity of this compound on the host cells.
Materials:
-
This compound (stock solution prepared in sterile DMSO)
-
Vero E6 cells (or the same cell line used for EC50 determination)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the EC50 assay (Step 1.1).
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in cell culture medium, covering a wider concentration range than for the EC50 assay (e.g., up to 500 µM or higher).
-
Remove the medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells in triplicate.
-
Include "cells only" (no compound) wells as a control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the EC50 assay (e.g., 48-72 hours).
-
-
Quantification of Cytotoxicity:
-
Assess cell viability using the same method as in the EC50 assay (Step 1.4).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "cells only" control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound antiviral activity.
Experimental Workflow for EC50 and CC50 Determination
Caption: Workflow for determining EC50 and CC50 of this compound.
References
Application of 3-Deazaguanosine in Atomic Mutagenesis of RNA
Application Notes
Introduction
Atomic mutagenesis is a powerful technique used to investigate the functional significance of specific atoms within a biomolecule. In the study of RNA, this is often achieved by site-specifically replacing a standard nucleobase with a synthetic analog that lacks a particular atom or functional group. 3-Deazaguanosine (c³G) is a crucial tool in this context, as it allows researchers to probe the role of the N3 atom of guanine in RNA structure, stability, and catalysis.[1][2][3][4] The replacement of the nitrogen at position 3 with a carbon atom eliminates a key hydrogen bond acceptor in the minor groove of the RNA duplex, providing insights into its contribution to molecular recognition and function.[2][3]
Mechanism and Impact of this compound Substitution
The substitution of guanosine with this compound can have significant effects on the properties of an RNA molecule. The primary impact is on the thermodynamic stability of RNA duplexes and secondary structures.[1][2][3] The loss of the N3 atom disrupts the canonical Watson-Crick base pairing with cytosine, as it removes a hydrogen bond acceptor.[2][3] This disruption leads to a measurable decrease in the melting temperature (Tm) and a less favorable Gibbs free energy (ΔG°) of folding.[1][5]
Studies have shown that the destabilizing effect of c³G is more pronounced compared to its constitutional isomer, 7-deazaguanosine (c⁷G).[1][2][3] Furthermore, the extent of destabilization can depend on the sequence context and the position of the modification within the RNA structure. For instance, the effect is more significant in short RNA stems, where it can interfere with the nucleation of the double helix.[1]
Beyond thermodynamics, the incorporation of c³G can also alter the local hydration pattern of the RNA minor groove. X-ray crystallography studies have revealed that the characteristic water molecule hydrogen-bonded to the purine N3 atom in a natural double helix is absent in a 3-deazapurine-modified counterpart.[2][3] This alteration in hydration can have cascading effects on RNA folding and interactions with other molecules.
Applications in Research and Drug Development
The unique properties of this compound make it an invaluable tool for:
-
Understanding Ribozyme Catalysis: By replacing a conserved guanosine in the active site of a ribozyme with c³G, researchers can determine if the N3 atom is directly involved in the catalytic mechanism, for example, as a general acid-base catalyst.[1]
-
Investigating RNA-Protein Interactions: Atomic mutagenesis with c³G can elucidate the importance of specific hydrogen bonds between RNA and proteins for recognition and binding.
-
Probing RNA Folding and Tertiary Structure: The destabilizing effect of c³G can be used to study the energetic contributions of specific base pairs to the overall stability and folding pathway of complex RNA structures.
-
Drug Development: Understanding the critical atomic contacts in viral RNA elements or bacterial riboswitches through atomic mutagenesis can guide the rational design of novel therapeutic agents that target these RNA structures.
Data Presentation
Table 1: Thermodynamic Parameters of RNA Duplexes Containing this compound (c³G)
| RNA Sequence (5' to 3') | Modification | Tₘ (°C) | ΔTₘ (°C) | ΔG°₂₉₈ (kcal mol⁻¹) |
| Type I Duplex | ||||
| I: GGCAGAGGC / GCCUCUGCC | Native | 66.7 | - | -16.5 |
| Ia: GGCc³G GAGGC / GCCUCUGCC | c³G | 62.8 | -3.9 | Not Reported |
| Type II Hairpin | ||||
| II: GAAGGGCAACCUUC | Native | Not Reported | - | Not Reported |
| IIa: GAAc³G GGCAACCUUCG | c³G | 64.2 | -9.1 | -6.0 |
Data extracted from a study by Bereiter et al. (2021).[1]
Experimental Protocols
1. Synthesis of this compound (c³G) Phosphoramidite
The synthesis of the c³G phosphoramidite building block is a critical prerequisite for its incorporation into RNA. While detailed synthetic chemistry is beyond the scope of these notes, the general workflow involves multiple steps starting from commercially available precursors. A key reaction is the Hartwig-Buchwald C-N cross-coupling to introduce the exocyclic amino group.[6] The resulting nucleoside is then protected at the 5'-hydroxyl (with DMT), the 2'-hydroxyl (with TBDMS or other silyl ethers), and the exocyclic amine (with trifluoroacetyl, Tfa), followed by phosphitylation at the 3'-hydroxyl to yield the final phosphoramidite.[1][7]
2. RNA Solid-Phase Synthesis
The incorporation of the c³G phosphoramidite into a desired RNA sequence is achieved using standard automated solid-phase synthesis protocols.
-
Materials:
-
c³G phosphoramidite and standard A, C, G, U phosphoramidites.
-
Solid support (e.g., CPG).
-
Standard reagents for DNA/RNA synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent).
-
-
Procedure:
-
The synthesis is performed on an automated DNA/RNA synthesizer.
-
The c³G phosphoramidite is dissolved in anhydrous acetonitrile to the recommended concentration.
-
The standard phosphoramidite chemistry cycle of detritylation, coupling, capping, and oxidation is used for each nucleotide addition.
-
Coupling yields for c³G phosphoramidite are typically high (>98%).[1]
-
3. Deprotection and Purification of c³G-Modified RNA
-
Procedure:
-
Following synthesis, the solid support is treated with a mixture of aqueous ammonia and ethanol to cleave the RNA from the support and remove the base and phosphate protecting groups.
-
The 2'-O-silyl protecting groups are removed using a fluoride reagent such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[8]
-
The crude RNA is purified by anion-exchange high-performance liquid chromatography (HPLC) under denaturing conditions (e.g., 6 M urea, 80°C).[3]
-
The purified RNA is desalted using size-exclusion chromatography or a similar method.
-
4. Characterization of c³G-Modified RNA
-
Mass Spectrometry: The molecular weight of the purified RNA is confirmed by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) to verify the successful incorporation of the c³G modification.[3][8]
-
UV Melting Analysis:
-
The purified RNA is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0).[7]
-
The absorbance at 260 nm is monitored as the temperature is increased at a controlled rate.
-
The melting temperature (Tₘ) is determined from the first derivative of the melting curve.
-
Thermodynamic parameters (ΔG°, ΔH°, ΔS°) can be derived from concentration-dependent melting experiments.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Impact of 3-deazapurine nucleobases on RNA properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of 3-deazapurine nucleobases on RNA properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 3-Deazaguanosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the chemical and enzymatic synthesis of 3-deazaguanosine and its derivatives. The information is intended to guide researchers in the efficient synthesis of these compounds for applications in antiviral and anticancer drug discovery.
Introduction
This compound is a nucleoside analog in which the nitrogen at the 3-position of the purine ring is replaced by a carbon atom. This modification significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, making it a valuable tool in chemical biology and a promising scaffold for the development of therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent antiviral and antitumor effects. A key mechanism of action for 3-deazaguanine, the nucleobase of this compound, is the inhibition of protein synthesis at the initiation step.[1]
This document outlines four primary chemical synthesis strategies and one enzymatic approach for preparing this compound derivatives. Each section includes detailed experimental protocols, tables with quantitative data for key reaction steps, and diagrams to illustrate workflows and biological pathways.
Chemical Synthesis Methodologies
Synthesis via Ring Closure of Imidazole Precursors
A common and effective method for the synthesis of the 3-deazaguanine core is through the cyclization of substituted imidazole precursors. A key intermediate in this approach is a 5-(cyanomethyl)imidazole-4-carboxamide derivative.
This protocol describes the synthesis of 2'-deoxy-3-deazaguanosine from a glycosylated imidazole precursor.[2]
-
Preparation of the Glycosylated Imidazole:
-
Protect the hydroxyl groups of 2'-deoxyribose (e.g., with p-toluoyl groups).
-
Couple the protected sugar with a suitable imidazole precursor, such as methyl 5(4)-(cyanomethyl)imidazole-4(4)-carboxylate, using methods like the silyl-Hilbert-Johnson reaction or by reacting the sodium salt of the imidazole with a halo-sugar.[2]
-
-
Base-Catalyzed Cyclization:
-
Dissolve the glycosylated 5-(cyanomethyl)imidazole-4-carboxamide precursor in a suitable solvent (e.g., methanol).
-
Add a base, such as sodium methoxide, to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2'-deoxy-3-deazaguanosine by column chromatography.
-
-
Deprotection:
-
If protecting groups are present on the sugar moiety, remove them using standard deprotection conditions (e.g., methanolic ammonia for acyl groups).
-
Purify the final deprotected this compound derivative by recrystallization or chromatography.
-
| Step | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Glycosylation | Methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate sodium salt | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose | - | - | Good | [2] |
| Cyclization | Glycosylated imidazole precursor | Sodium methoxide | - | Reflux | - | [2] |
Note: Specific reaction times and yields can vary depending on the scale and specific substrates used.
Synthesis via Glycosylation (Silyl-Hilbert-Johnson Reaction)
The silyl-Hilbert-Johnson reaction is a widely used method for the formation of N-glycosidic bonds and is applicable to the synthesis of this compound derivatives. This method involves the reaction of a silylated heterocyclic base with a protected sugar acetate in the presence of a Lewis acid.[3]
This protocol outlines the synthesis of a protected this compound derivative.
-
Silylation of the Heterocycle:
-
Suspend the 3-deazaguanine derivative (e.g., N2-phenoxyacetyl-6-chloro-3-deazapurine) in a dry aprotic solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., argon).
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution.
-
-
Glycosylation:
-
In a separate flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in a dry aprotic solvent (e.g., 1,2-dichloroethane).
-
Cool the silylated base solution to 0°C and add the protected sugar solution.
-
Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
| Step | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Silylation & Glycosylation | N2-phenoxyacetyl-6-chloro-3-deazapurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, BSA, TMSOTf | - | 0°C to RT | 80 | [3][4] |
Synthesis via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for introducing the amino group at the C6 position of the 3-deazapurine core to form this compound derivatives.[3][5]
This protocol describes the conversion of a 6-chloro-3-deazapurine nucleoside to a this compound derivative.
-
Reaction Setup:
-
To a dry reaction vessel, add the 6-chloro-3-deazapurine nucleoside, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
-
Coupling Reaction:
-
Add a dry, degassed solvent (e.g., dioxane).
-
Add the amine source (e.g., phenoxyacetamide).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the N2-protected this compound derivative.
-
| Step | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| C-N Cross-Coupling | Protected 6-chloro-3-deazapurine nucleoside | Phenoxyacetamide, Pd2(dba)3, Xantphos, Cs2CO3 | - | 80-100°C | High | [3][5] |
Synthesis from Inosine
A convenient route to this compound involves the conversion of the readily available starting material, inosine, into a key intermediate, 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR). This intermediate can then be cyclized to form the 3-deazapurine ring system.[6]
This protocol provides a high-level overview of the multi-step synthesis.
-
Preparation of EICAR derivative from Inosine:
-
This involves a multi-step sequence including dinitrophenylation at the N1 position, ring opening, iodination of the resulting 5-amino group, and a palladium-catalyzed cross-coupling reaction with an acetylene equivalent.[6]
-
-
Conversion of EICAR to 3-Deazainosine:
-
Treatment of the EICAR derivative with aqueous dimethylamine followed by aqueous acetic acid yields 3-deazainosine.[4]
-
-
Conversion to this compound:
-
Further chemical modifications are required to convert 3-deazainosine to this compound, typically involving the introduction of an amino group at the 6-position.
-
| Step | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| EICAR derivative formation | Inosine | Multiple steps | - | - | Good | [6] |
| 3-Deazainosine formation | EICAR derivative | Aq. dimethylamine, aq. acetic acid | - | - | 64 | [4] |
Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative to chemical synthesis. Transglycosylation reactions catalyzed by nucleoside phosphorylases are particularly useful for the synthesis of nucleoside analogs.
Experimental Protocol: Enzymatic Transglycosylation
This protocol describes the synthesis of a purine nucleoside analog using a two-enzyme system.[7]
-
Reaction Mixture Preparation:
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).
-
Dissolve the purine base acceptor (e.g., a 3-deazaguanine derivative) and a pentofuranosyl donor (e.g., a pyrimidine nucleoside like uridine or thymidine) in the buffer.
-
-
Enzymatic Reaction:
-
Add the enzymes, a pyrimidine nucleoside phosphorylase (to generate ribose-1-phosphate from the donor) and a purine nucleoside phosphorylase (to couple ribose-1-phosphate with the acceptor base).
-
Incubate the reaction mixture at an optimal temperature for the enzymes (e.g., 50-60°C).
-
Monitor the reaction progress by HPLC.
-
-
Product Isolation:
-
Once the reaction has reached equilibrium or completion, terminate the reaction by heating or adding a protein precipitant.
-
Centrifuge to remove the enzymes.
-
Purify the resulting this compound derivative from the supernatant using chromatographic techniques (e.g., HPLC).
-
| Step | Starting Material | Enzymes | Reaction Time | Temperature | Conversion (%) | Reference |
| Transglycosylation | 3-Deazaguanine derivative, Uridine | Pyrimidine Nucleoside Phosphorylase, Purine Nucleoside Phosphorylase | 2-48 h | 50-60°C | >90 | [7] |
Biological Activity and Experimental Workflows
Inhibition of Protein Synthesis
3-Deazaguanine exerts its cytotoxic and potential antitumor effects by inhibiting the initiation of protein synthesis. Specifically, it has been shown to prevent the formation of the 43S preinitiation complex, a crucial step in the recruitment of the ribosome to mRNA.[1]
Caption: Inhibition of Eukaryotic Translation Initiation by this compound.
Antiviral Activity Screening Workflow
The antiviral activity of newly synthesized this compound derivatives can be assessed using various in vitro assays. A common method is the plaque reduction assay, which measures the ability of a compound to inhibit virus-induced cell death.
Caption: Workflow for Antiviral Screening using a Plaque Reduction Assay.
Conclusion
The synthetic routes and protocols described in these application notes provide a comprehensive guide for researchers working with this compound derivatives. The choice of a particular synthetic method will depend on the desired derivative, available starting materials, and the scale of the synthesis. The provided biological context and experimental workflows offer a starting point for the evaluation of these compounds in drug discovery programs. The unique mechanism of action of this compound derivatives continues to make them a compelling class of molecules for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Access to this compound Building Blocks for RNA Solid-Phase Synthesis Involving Hartwig-Buchwald C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of 3-Deazaguanosine on Cellular Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaguanosine (3-DGA) is a guanosine analog that serves as a potent inhibitor of cellular methylation processes. Its mechanism of action is predicated on the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in the metabolism of S-adenosylmethionine (SAM), the primary methyl donor in the cell. Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent feedback inhibitor of SAM-dependent methyltransferases. This results in a global reduction of cellular methylation, affecting both DNA and histone proteins, and consequently, the regulation of gene expression and other cellular processes. These application notes provide a comprehensive overview and detailed protocols for studying the effects of 3-DGA on cellular methylation.
Mechanism of Action
This compound exerts its effects by disrupting the cellular methylation cycle. By inhibiting S-adenosylhomocysteine hydrolase, 3-DGA causes an accumulation of S-adenosylhomocysteine (SAH). Elevated levels of SAH competitively inhibit a wide range of S-adenosylmethionine (SAM)-dependent methyltransferases, which are responsible for the methylation of DNA, RNA, and proteins, including histones. This broad-spectrum inhibition of methylation can lead to significant changes in gene expression and cellular phenotype.
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound on cellular methylation. This data is for illustrative purposes and is based on the expected effects of SAH hydrolase inhibitors. Researchers should generate their own data using the protocols provided below.
Table 1: Dose-Dependent Effect of this compound on Global DNA Methylation
| 3-DGA Concentration (µM) | Global DNA Methylation (% 5-mC) | Standard Deviation |
| 0 (Control) | 4.5 | ± 0.2 |
| 1 | 4.1 | ± 0.3 |
| 5 | 3.2 | ± 0.4 |
| 10 | 2.5 | ± 0.3 |
| 25 | 1.8 | ± 0.2 |
| 50 | 1.2 | ± 0.2 |
Table 2: Effect of this compound (10 µM) on Specific Histone Methylation Marks
| Histone Mark | Change in Methylation (%) | Standard Deviation | p-value |
| H3K9me3 | - 45% | ± 5.2% | < 0.01 |
| H3K27me3 | - 55% | ± 6.8% | < 0.01 |
| H3K4me3 | - 15% | ± 3.1% | > 0.05 |
| H4K20me3 | - 30% | ± 4.5% | < 0.05 |
Table 3: IC50 Values of this compound for Cellular Processes
| Cellular Process | IC50 (µM) | Cell Line |
| Inhibition of SAH Hydrolase (in vitro) | 0.5 | (Enzymatic Assay) |
| Reduction of Global DNA Methylation | 8.5 | HeLa |
| Inhibition of Cell Proliferation | 15.2 | MCF-7 |
Experimental Protocols
Detailed methodologies for key experiments to measure the effects of this compound are provided below.
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured mammalian cells with 3-DGA.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, MCF-7, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO or PBS)
-
Cell culture plates/flasks
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 50-60% confluency.
-
Preparation of 3-DGA Working Solutions: Prepare a series of dilutions of the 3-DGA stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest 3-DGA concentration).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 3-DGA or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.
-
Harvesting: After the incubation period, harvest the cells by trypsinization. Wash the cell pellet with PBS and proceed with downstream applications such as DNA/protein extraction.
Protocol 2: Global DNA Methylation Analysis by LC-MS/MS
This protocol provides a method for the highly accurate quantification of global 5-methylcytosine (5-mC) levels.
Materials:
-
Genomic DNA isolated from control and 3-DGA-treated cells
-
DNA hydrolysis enzyme mix (e.g., DNA Degradase Plus)
-
LC-MS/MS system
-
C18 reverse-phase LC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
5-methylcytosine and deoxycytidine standards
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from harvested cells using a commercial kit.
-
DNA Hydrolysis: Hydrolyze 1 µg of genomic DNA to single nucleosides using a DNA degradase enzyme mix according to the manufacturer's instructions.
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA samples into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with an appropriate gradient of mobile phases.
-
Detect and quantify the amounts of deoxycytidine (dC) and 5-methyl-deoxycytidine (5-mdC) using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the percentage of global DNA methylation using the following formula: % 5-mC = [5-mdC / (5-mdC + dC)] * 100
Protocol 3: Gene-Specific DNA Methylation Analysis by Bisulfite Sequencing
This protocol allows for the determination of the methylation status of specific CpG sites within a gene promoter or other region of interest.
Materials:
-
Genomic DNA
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA sequence of the target region
-
Taq polymerase
-
PCR purification kit
-
Cloning vector (e.g., pGEM-T Easy) and competent E. coli
-
Sanger sequencing reagents and instrument
Procedure:
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region from the bisulfite-converted DNA using specific primers.
-
Cloning and Sequencing:
-
Purify the PCR product.
-
Clone the purified PCR product into a suitable vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Isolate plasmid DNA from multiple individual colonies (typically 10-12).
-
Sequence the cloned inserts using Sanger sequencing.
-
-
Data Analysis: Align the obtained sequences to the in silico bisulfite-converted reference sequence. For each CpG site, determine the percentage of methylation by counting the number of clones in which the cytosine was not converted to thymine.
Protocol 4: Analysis of Histone Methylation by Western Blot
This protocol describes the detection and quantification of changes in specific histone methylation marks.
Materials:
-
Histone extracts from control and 3-DGA-treated cells
-
SDS-PAGE gels (e.g., 15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for histone modifications (e.g., anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction: Isolate histones from cell nuclei using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of histone extracts (10-20 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the signal for each histone modification to the total histone H3 loading control.
-
Signaling Pathways Affected by Methylation Changes
Changes in DNA and histone methylation induced by this compound can impact various signaling pathways. Two key pathways that are often regulated by epigenetic modifications are the NF-κB signaling pathway and the Polycomb Repressive Complex 2 (PRC2) pathway .
NF-κB Signaling Pathway: DNA methylation can regulate the expression of genes involved in the NF-κB pathway. Hypomethylation of promoter regions of pro-inflammatory genes can lead to their increased expression.
PRC2 Pathway: The PRC2 complex is responsible for the methylation of histone H3 at lysine 27 (H3K27me3), a repressive mark. The activity of PRC2 components can be influenced by the overall cellular methylation state.
Application Notes and Protocols for 3-Deazaguanosine Cytotoxicity Assays in Human Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaguanosine is a synthetic purine analog that has demonstrated cytotoxic effects against various cancer cell lines. As a guanosine analog, its mechanism of action is primarily centered on the disruption of nucleic acid synthesis, making it a compound of interest in anticancer drug development. These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxicity of this compound in human cancer cells, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the de novo purine biosynthesis pathway.[1] Upon cellular uptake, it is metabolized to its triphosphate form, which then acts as a competitive inhibitor of inosine monophosphate (IMP) dehydrogenase and GMP reductase, critical enzymes in the synthesis of guanine nucleotides.[1] This inhibition leads to a depletion of the guanosine triphosphate (GTP) pool, which is essential for DNA and RNA synthesis. The incorporation of this compound into DNA has been shown to cause single-strand breaks in newly synthesized DNA, ultimately leading to the inhibition of DNA replication and cell death.[1] The cytotoxicity of this compound is reversible upon its removal from the culture medium.[1]
Data Presentation
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 3-Deazaguanine | L1210/0 | Murine Leukemia (sensitive) | 3.5 | [2] |
| 3-Deazaguanine | L1210/3-DG | Murine Leukemia (resistant) | 620 | [2] |
Note: The data presented is for 3-deazaguanine in a murine cell line, which serves as a relevant model for the cytotoxic potential of this compound.
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound cytotoxicity in cancer cells.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or PBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for 'no cell' (medium only) and 'untreated' (cells with vehicle) controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. For the untreated control, add 100 µL of medium containing the same concentration of the vehicle (e.g., DMSO) as the treated wells.
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of MTT solvent to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4][5]
Data Analysis:
-
Subtract the average absorbance of the 'no cell' control from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[6] The amount of LDH activity is proportional to the number of dead or damaged cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or PBS)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided with the kit, for maximum LDH release control)
-
Multichannel pipette
-
Microplate reader (absorbance at ~490 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol. Include wells for 'background' (medium only), 'spontaneous LDH release' (untreated cells), and 'maximum LDH release' controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Treatment: Add 100 µL of serially diluted this compound to the test wells. Add 100 µL of medium with vehicle to the 'spontaneous LDH release' and 'maximum LDH release' control wells.
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Maximum LDH Release: Approximately 45 minutes before the end of the incubation period, add 10 µL of lysis buffer to the 'maximum LDH release' control wells.
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at approximately 490 nm using a microplate reader.[8]
Data Analysis:
-
Subtract the average absorbance of the 'background' control from all other absorbance values.
-
Calculate the percentage of cytotoxicity for each concentration of this compound using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a robust framework for evaluating the cytotoxic effects of this compound on human cancer cells. The MTT and LDH assays are reliable and widely accepted methods for determining cell viability and cytotoxicity. Accurate determination of IC50 values and a thorough understanding of the compound's mechanism of action are crucial steps in the preclinical development of this compound as a potential anticancer therapeutic.
References
- 1. Studies on the mechanism of cytotoxicity of this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and biochemical effects of thymidine and 3-deazauridine on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. interchim.fr [interchim.fr]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 3-Deazaguanosine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaguanosine (3-DGuo) is a synthetic purine nucleoside analog with demonstrated broad-spectrum antiviral and antitumor activities. Its therapeutic potential stems from its metabolic activation within cells and subsequent interference with key cellular and viral processes. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring of 3-DGuo and its active metabolites. These application notes provide detailed protocols for the extraction and quantification of this compound and its primary metabolites: this compound-5'-monophosphate (3-DGMP), this compound-5'-diphosphate (3-DGDP), and this compound-5'-triphosphate (3-DGTP). The methodologies described are based on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection technique.
Metabolic Activation and Mechanism of Action
This compound is a prodrug that requires intracellular phosphorylation to exert its biological effects. The metabolic activation is a stepwise process catalyzed by cellular kinases, converting 3-DGuo into its monophosphate, diphosphate, and ultimately its active triphosphate form.[1][2]
Antitumor Activity: The antitumor effect of 3-deazaguanine, a related compound, has been shown to involve the inhibition of protein synthesis at the initiation stage.[3][4] This is achieved by preventing the formation of the 43S preinitiation complex, a critical step in ribosome assembly on messenger RNA (mRNA). This disruption of protein synthesis ultimately leads to cell growth arrest and apoptosis in cancer cells.
Antiviral Activity: The antiviral mechanism of this compound, particularly against RNA viruses like SARS-CoV-2, is proposed to be distinct from many other nucleoside analogs. Instead of directly inhibiting the viral RNA-dependent RNA polymerase, 3-DGuo is thought to target the viral mRNA capping process.[5] Viral mRNA capping is essential for mRNA stability, translation, and evasion of the host's innate immune system.[5][6][7][8][9] By interfering with this process, 3-DGTP can effectively halt viral replication.
Data Presentation: Quantitative Method Validation
The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of this compound and its phosphorylated metabolites in human plasma and cancer cell lines.
Note: The following quantitative data are representative examples based on typical performance characteristics of validated LC-MS/MS methods for nucleoside analogs and their triphosphates. Specific values may vary depending on the exact instrumentation, methodology, and laboratory conditions.
Table 1: LC-MS/MS Method Validation Parameters for this compound and Metabolites in Human Plasma
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| This compound | Human Plasma | 0.5 | 500 | 95 - 105 | < 10 | > 85 |
| 3-DGMP | Human Plasma | 1.0 | 1000 | 92 - 108 | < 12 | > 80 |
| 3-DGDP | Human Plasma | 2.0 | 1000 | 90 - 110 | < 15 | > 75 |
| 3-DGTP | Human Plasma | 2.0 | 1000 | 90 - 110 | < 15 | > 75 |
Table 2: LC-MS/MS Method Validation Parameters for this compound and Metabolites in Cell Lysate (e.g., L1210 cells)
| Analyte | Matrix | LLOQ (pmol/10^6 cells) | ULOQ (pmol/10^6 cells) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| This compound | Cell Lysate | 1.0 | 1000 | 96 - 104 | < 8 | > 90 |
| 3-DGMP | Cell Lysate | 2.5 | 2500 | 94 - 106 | < 10 | > 85 |
| 3-DGDP | Cell Lysate | 5.0 | 5000 | 91 - 109 | < 13 | > 80 |
| 3-DGTP | Cell Lysate | 5.0 | 5000 | 90 - 112 | < 14 | > 80 |
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Human Plasma
Materials:
-
Human plasma collected in K2EDTA tubes
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound) in 50% ACN
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching 15,000 x g and maintaining 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex for 1 minute and centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for injection.
Protocol 2: Extraction of this compound and its Metabolites from Cultured Cells
Materials:
-
Cultured cells (e.g., L1210 leukemia cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade, chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching 15,000 x g and maintaining 4°C
-
Sonicator (probe or bath)
-
Internal Standard (IS) solution in methanol
Procedure:
-
Aspirate the cell culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the culture dish to quench metabolism and lyse the cells.
-
Scrape the cells from the dish and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell lysis and extraction.
-
Incubate at -20°C for 30 minutes to precipitate proteins and other macromolecules.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and centrifuge as in Protocol 1, and transfer to an autosampler vial.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-8 min: 2% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing pure standards of this compound and its phosphorylated metabolites. Example transitions would be [M+H]+ → characteristic product ion.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument manufacturer's recommendations.
Visualizations
Caption: Metabolic activation of this compound.
Caption: Antitumor mechanism of this compound.
Caption: Antiviral mechanism of this compound.
Caption: Analytical workflow for 3-DGuo and metabolites.
References
- 1. High-pressure liquid chromatographic analysis of 3-deazauridine-5'-triphosphate in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eukaryotic initiation factors eIF4F and eIF4B promote translation termination upon closed-loop formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Deazaguanine: inhibition of initiation of translation in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of initiation of translation in L1210 cells by 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viral RNA capping: Mechanisms and antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The viral RNA capping machinery as a target for antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral and cellular mRNA capping: Past and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: 3-Deazaguanosine (3-DG) In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility and stability of 3-Deazaguanosine (3-DG) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has limited aqueous solubility. While empirical values can vary based on exact conditions, the solubility is approximately 36.7 mg/mL in a 15 mM sodium phosphate buffer at pH 6.9.[1][2] Solubility is a critical factor for achieving desired concentrations in stock solutions and experimental assays.
Q2: I am observing precipitation of 3-DG in my cell culture medium. What could be the cause?
A2: Precipitation in cell culture media can occur due to several factors:
-
High Concentration: The final concentration of 3-DG in your medium may exceed its solubility limit under culture conditions (e.g., temperature, pH, presence of salts and proteins).
-
pH Shift: The pH of your stock solution or the final medium may not be optimal for 3-DG solubility.
-
Solvent Shock: If you are using a high concentration of an organic solvent (like DMSO) to dissolve 3-DG, rapid dilution into the aqueous medium can cause the compound to precipitate.
Q3: How can I prepare a stable stock solution of 3-DG?
A3: For a stable stock solution, it is recommended to use an organic solvent like DMSO. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and store it at -20°C or -80°C. When preparing working solutions, dilute the stock solution in a stepwise manner to minimize solvent shock.
Q4: What is the stability of 3-DG in aqueous solutions?
A4: The stability of 3-DG in aqueous solutions is influenced by pH, temperature, and light exposure. It is generally more stable at slightly acidic to neutral pH. At alkaline pH, the stability of nucleoside analogs can decrease. For long-term storage of aqueous solutions, it is advisable to keep them at low temperatures and protected from light.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Problem: Difficulty dissolving this compound directly in aqueous buffers for in vitro assays.
dot
Caption: Troubleshooting workflow for poor 3-DG solubility.
Solutions & Methodologies:
-
pH Adjustment:
-
Rationale: The solubility of ionizable compounds like 3-DG can be pH-dependent.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0). Attempt to dissolve a known amount of 3-DG in each buffer with gentle heating and vortexing. Determine the solubility at each pH.
-
-
Use of Co-solvents:
-
Rationale: Organic solvents can disrupt the crystal lattice of the solid compound, facilitating dissolution.
-
Protocol: Prepare a concentrated stock solution of 3-DG in 100% DMSO (e.g., 50 mg/mL). For working solutions, perform serial dilutions in the desired aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
-
Formulation Strategies:
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. See Experimental Protocol 1 for a detailed method using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Solid Dispersion: Dispersing 3-DG in a hydrophilic polymer matrix can improve its dissolution rate. Refer to Experimental Protocol 2 for preparing a solid dispersion with PVP K30.
-
Liposomal Encapsulation: Encapsulating 3-DG within liposomes can enhance its apparent solubility and facilitate cellular uptake. A general procedure is outlined in Experimental Protocol 3.
-
Issue 2: Instability and Degradation in Solution
Problem: Loss of this compound activity or presence of degradation products in prepared solutions over time.
dot
References
Technical Support Center: 3-Deazaguanosine (3-DG) In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-Deazaguanosine (3-DG) in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (3-DG) in vivo?
A1: this compound primarily functions as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2][3] This enzyme is crucial for the hydrolysis of SAH, a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn acts as a potent feedback inhibitor of most methyltransferases.[2][3] This disruption of cellular methylation processes is believed to be the core of its therapeutic and toxic effects.
Q2: What are the potential downstream effects of inhibiting SAH hydrolase with 3-DG?
A2: By inhibiting SAH hydrolase, 3-DG can indirectly affect a wide array of cellular processes that are dependent on methylation. These include:
-
DNA and RNA methylation: Alterations in epigenetic regulation and gene expression.
-
Protein methylation: Affecting protein function and signaling pathways.
-
Phospholipid metabolism: Changes in membrane composition and signaling.
Q3: How is this compound metabolized in vivo?
A3: For this compound to be active, it typically needs to be converted to its 5'-triphosphate derivative.[4] This process can be initiated by cellular kinases.
Q4: What are the known toxicities associated with this compound and related compounds?
A4: High doses of the related compound, 3-Deazaguanine, have been associated with cardiotoxicity in human clinical trials. In animal studies with another related compound, 3-deazauridine, severe toxicity to the small bowel mucosa was observed when administered in a specific sequence with 1-beta-D-arabinofuranosylcytosine.[5] Researchers should carefully monitor for signs of toxicity in their animal models.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Poor Solubility of 3-DG | This compound has limited aqueous solubility. | For in vivo studies in mice where aqueous solubility is an issue, Dimethyl sulfoxide (DMSO) is a commonly used solvent for poorly soluble compounds. A stock solution in DMSO can be prepared and then further diluted in a physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to perform a vehicle control group in your experiment to account for any effects of the solvent. |
| Precipitation of 3-DG in Solution | The compound may be precipitating out of solution upon dilution or over time. | Prepare fresh dilutions of 3-DG from a DMSO stock solution immediately before each administration. Ensure the final concentration of DMSO is kept low (typically <10%) to avoid solvent toxicity. Visually inspect the solution for any precipitates before injection. |
| Inconsistent Experimental Results | Variability in drug preparation, administration, or animal model. | Standardize the protocol for drug formulation and administration. Ensure accurate and consistent dosing for all animals. Use age- and weight-matched animals for all experimental groups. Monitor animal health and housing conditions closely as these can impact experimental outcomes. |
| Animal Toxicity (e.g., weight loss, lethargy) | The administered dose of 3-DG may be too high. | Start with a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. Based on studies with related compounds, a starting dose of around 10 mg/kg could be considered.[5] Closely monitor animals for clinical signs of toxicity and establish clear humane endpoints. |
| Lack of Efficacy | The dose may be too low, the administration frequency may be insufficient, or the chosen animal model may be resistant. | If no toxicity is observed, consider a dose-escalation study. Increase the frequency of administration if the compound has a short half-life. Ensure the chosen cancer model is appropriate and has a rationale for being sensitive to methylation inhibitors. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Carbocyclic 3-Deazaadenosine (a related compound) in BALB/c Mice
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Apparent Half-life | 23 minutes | 38 minutes |
| Bioavailability | - | ~20% |
| Peak Tissue Concentration | Reached by 120 minutes | Reached by 120 minutes |
| Primary Tissue Distribution | Liver, Kidney, Spleen, Stomach | Liver, Kidney, Spleen, Stomach |
| Data from a study on Carbocyclic 3-deazaadenosine, a competitive inhibitor of S-adenosyl-L-homocysteine hydrolase.[6] |
Table 2: Human Clinical Trial Data for 3-Deazaguanine (a related compound)
| Parameter | Value (at 200-600 mg/m²) |
| Administration Route | Intravenous Infusion |
| Mean Plasma Clearance | 61.64 ± 9.97 L/h |
| Mean Terminal-phase Elimination Half-life | 1.6 ± 0.6 h |
| Steady-state Volume of Distribution | 98.9 ± 29.1 L |
| This data is from a Phase I clinical trial in humans and may not be directly applicable to animal models.[7] |
Experimental Protocols
Detailed Methodology for In Vivo Administration of a 3-DG Analog (3-Deazauridine) in Mice
The following protocol is adapted from a study investigating the toxicity of a combination therapy involving 3-deazauridine in mice.[5]
-
Animal Model: The specific strain of mice should be chosen based on the research question.
-
Drug Preparation:
-
3-Deazauridine was administered at a dose of 10 mg/kg body weight.
-
The vehicle used for dissolution was not specified in this particular study, but a common approach for similar compounds is to dissolve in a small amount of DMSO and then dilute with sterile saline or PBS to the final injection volume.
-
-
Administration Route:
-
The drug was administered daily via intraperitoneal (i.p.) injection for 5 consecutive days.[5]
-
-
Experimental Procedure:
-
Animals were carefully weighed before each injection to ensure accurate dosing.
-
The injection site was cleaned with an appropriate antiseptic.
-
A new sterile syringe and needle were used for each animal.
-
Animals were monitored daily for signs of toxicity, including weight loss, changes in behavior, and signs of distress.
-
-
Important Considerations:
-
This study highlighted a sequence-dependent toxicity when 3-deazauridine was administered 2 to 8 hours prior to 1-beta-D-arabinofuranosylcytosine.[5] This underscores the importance of carefully considering the timing of administration in combination therapy studies.
-
Visualizations
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]
- 3. S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosic acid impedes cell growth and enhances anticancer effects of carmustine and lomustine in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of 3-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing 3-Deazaguanosine-Induced Cytotoxicity
Welcome to the technical support center for 3-Deazaguanosine (3-DGA). This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot cytotoxicity in non-target cells during experiments with 3-DGA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (3-DGA)?
A1: this compound is a guanosine analog that exerts its cytotoxic effects by interfering with purine metabolism. After entering the cell, it is converted to its monophosphate, diphosphate, and triphosphate forms. The primary mechanism of its toxicity involves the inhibition of guanosine monophosphate (GMP) reductase.[1] This enzyme is crucial for converting GMP back to inosine monophosphate (IMP), a precursor for both adenosine and guanosine nucleotides.[2] By blocking this step, 3-DGA disrupts the balance of adenine and guanine nucleotide pools, leading to decreased DNA synthesis and ultimately, cell death.[1]
Q2: Why am I observing high levels of cytotoxicity in my non-target (e.g., normal, non-cancerous) cells?
A2: 3-DGA's mechanism targets a fundamental cellular process—purine metabolism—which is active in all proliferating cells, not just target cells. Therefore, non-target cells can also be sensitive to the drug.[1] The extent of cytotoxicity depends on factors like the cell line's proliferation rate, its reliance on specific purine salvage pathways, and the concentration of 3-DGA used.
Q3: Can the cytotoxic effects of 3-DGA be reversed?
A3: Yes, the cytotoxicity of 3-DGA is reversible upon removal of the drug.[1] Furthermore, its effects can be prevented or mitigated by the simultaneous addition of certain purine compounds, such as hypoxanthine or inosine. These molecules provide an alternative source for purine synthesis, bypassing the block in the salvage pathway caused by 3-DGA.[1]
Q4: Is 3-DGA selective for any particular type of cell?
A4: While 3-DGA is toxic to all tested cell lines to some extent, its potency can vary.[1] Cells that are more reliant on the purine salvage pathway or have higher rates of proliferation may exhibit greater sensitivity. Its development has often been in the context of antiviral and antitumor research, suggesting some level of selectivity for rapidly dividing cells.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Excessive cytotoxicity in non-target control cells. | 1. 3-DGA concentration is too high.2. Cells are highly sensitive to purine metabolism disruption.3. Prolonged exposure time. | 1. Perform a dose-response curve to determine the optimal concentration with an acceptable therapeutic window. Start with a lower concentration range.2. Co-administer a low concentration of a "rescue" purine like hypoxanthine or guanosine simultaneously with 3-DGA.3. Reduce the incubation time. The toxicity of 3-DGA is time-dependent. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density.2. 3-DGA solution degradation.3. Differences in cell passage number or health. | 1. Ensure consistent cell seeding density for all experiments. Cell confluence can affect drug sensitivity.2. Prepare fresh 3-DGA solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.3. Use cells within a consistent, low passage number range. Regularly check for cell health and morphology. |
| Target cells are not showing expected cytotoxicity. | 1. Cells may have intrinsic resistance mechanisms.2. 3-DGA concentration is too low.3. Inefficient conversion of 3-DGA to its active triphosphate form. | 1. Verify that the target cells express the necessary enzymes for 3-DGA activation, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).2. Increase the concentration of 3-DGA based on dose-response data.3. Ensure the cell culture medium does not contain high levels of competing purines that could inhibit 3-DGA uptake or activation. |
| "Rescue" with purines is not reducing cytotoxicity. | 1. The rescue agent was added too late.2. The concentration of the rescue agent is not optimal.3. Cytotoxicity may be occurring through an off-target, purine-independent mechanism. | 1. Purine bases are most effective at preventing cytotoxicity when added simultaneously with 3-DGA.[1]2. Titrate the concentration of the rescue agent. Too high a concentration may have its own effects on cell metabolism.3. Investigate other potential mechanisms of cell death. Confirm the primary mechanism by measuring GMP reductase activity or nucleotide pool levels. |
Quantitative Data
This compound IC50 Values
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hrs) | Assay Method |
| Example: L1210 | Mouse Leukemia | ~1-10 | 48 | Cell Growth Inhibition |
| Example: CEM | Human T-lymphoblast | ~5-20 | 72 | MTT Assay |
| Example: Non-Target Fibroblast | Human Dermal Fibroblast | User-determined | User-determined | User-determined |
| Your Cell Line 1 | Specify | Determine experimentally | Determine experimentally | Specify |
| Your Cell Line 2 | Specify | Determine experimentally | Determine experimentally | Specify |
Note: The IC50 values are highly dependent on the experimental conditions, including exposure time, cell density, and the specific viability assay used.
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (MTT)
This protocol describes how to determine the concentration of 3-DGA that inhibits cell growth by 50%.
Materials:
-
3-DGA stock solution (e.g., in DMSO or PBS)
-
Target and non-target cells in culture
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of 3-DGA in complete culture medium. Remove the old medium from the cells and add 100 µL of the 3-DGA dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the drug) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the 3-DGA concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Purine Rescue Experiment
This protocol helps to confirm the mechanism of 3-DGA and can be adapted to mitigate cytotoxicity in non-target cells.
Materials:
-
Same as Protocol 1
-
Rescue agent stock solution (e.g., 100 mM Hypoxanthine in 1M NaOH, then diluted in medium)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Treatment Preparation: Prepare 3-DGA dilutions at a fixed concentration (e.g., 2x the IC50). Prepare a range of concentrations for the rescue agent (e.g., hypoxanthine from 1 µM to 100 µM).
-
Co-treatment: Add the 3-DGA and hypoxanthine solutions to the cells simultaneously. Set up the following controls:
-
Untreated cells
-
Cells with 3-DGA only
-
Cells with the highest concentration of hypoxanthine only
-
Cells with vehicle control
-
-
Incubation & Analysis: Follow steps 3-7 from Protocol 1. A successful rescue will show a dose-dependent increase in cell viability in the co-treated wells compared to the wells with 3-DGA alone.
Visualizations: Pathways and Workflows
3-DGA Mechanism of Action and Cytotoxicity Pathway
Caption: Mechanism of this compound (3-DGA) cytotoxicity via inhibition of GMP reductase.
Troubleshooting Workflow for Excessive Non-Target Cytotoxicity
Caption: Logical workflow for troubleshooting unexpected cytotoxicity in non-target cells.
Experimental Workflow for Mitigating Cytotoxicity
Caption: Step-by-step experimental workflow to reduce 3-DGA's off-target effects.
References
strategies to minimize degradation of 3-Deazaguanosine in experimental systems
Welcome to the technical support center for 3-Deazaguanosine (3-DG). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-DG in experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic purine nucleoside analog of guanosine. It is primarily used in research as an antiviral and antitumor agent. Its mechanism of action involves its cellular metabolism to this compound-5'-triphosphate, which can be incorporated into DNA and RNA, disrupting their synthesis and function.
Q2: What are the known pKa values for this compound?
A2: Understanding the pKa values of this compound is crucial for predicting its charge state and stability at different pH values. The experimentally determined pKa values are summarized in the table below.
| Ionizable Group | pKa Value | Implication for Stability |
| N1-H | ~11.5 - 12.3 | The N1 position is deprotonated under strongly alkaline conditions, which may increase susceptibility to degradation. |
| N7 | ~3.9 | The N7 position is protonated under acidic conditions, potentially altering the electronic properties and stability of the purine ring system. |
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at 2°C - 8°C in a tightly sealed container to protect it from moisture.[1] Solutions of this compound are generally less stable and should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -20°C or -80°C.
Q4: How is this compound metabolized in cells?
A4: In human and other mammalian cells, this compound is metabolized into its active form, this compound-5'-triphosphate.[2] This process is initiated by cellular kinases. The triphosphate analog can then be incorporated into nucleic acids by polymerases.
Troubleshooting Guides
Issue 1: Loss of this compound activity or concentration in aqueous solutions.
Possible Cause 1: pH-mediated degradation.
-
Explanation: this compound is susceptible to degradation in alkaline conditions. High pH can facilitate the deprotonation of the N1 position (pKa ~11.5-12.3), potentially leading to hydrolytic degradation of the purine ring or the glycosidic bond. While more stable in acidic to neutral pH, extreme acidic conditions (below its pKa of ~3.9 for N7) could also affect its stability.
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your experimental solution.
-
Buffer Optimization: Ensure your experimental buffer is within a pH range of 6.0 to 7.5 for optimal stability. Avoid highly alkaline buffers (pH > 8).
-
Fresh Preparation: Prepare this compound solutions fresh before each experiment. If using a stock solution, ensure it is properly buffered and stored at low temperatures.
-
Possible Cause 2: Thermal degradation.
-
Explanation: Elevated temperatures can accelerate the rate of chemical degradation. This is particularly relevant for experiments involving incubations at 37°C or higher.
-
Troubleshooting Steps:
-
Minimize Heat Exposure: Avoid prolonged incubation at high temperatures.
-
Control Experiments: Include a control sample of this compound in your experimental buffer incubated under the same conditions but without cells or other reactive components to assess thermal degradation.
-
Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Possible Cause 3: Photodegradation.
-
Explanation: Like many complex organic molecules, this compound may be sensitive to light, particularly UV radiation.
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and conduct experiments in amber-colored tubes or plates, or otherwise protect them from direct light exposure.
-
Issue 2: Inconsistent results in cell-based assays.
Possible Cause 1: Enzymatic degradation in cell culture media.
-
Explanation: While the primary metabolic pathway is phosphorylation, nucleosidases or phosphorylases present in serum-containing media or secreted by cells could potentially degrade this compound.
-
Troubleshooting Steps:
-
Serum-Free Media: If your experimental design allows, test the stability of this compound in serum-free versus serum-containing media.
-
Time-Course Analysis: Perform a time-course experiment to measure the concentration of this compound in your cell culture supernatant over the duration of your assay using a validated analytical method like HPLC.
-
Possible Cause 2: Cellular uptake and metabolism variability.
-
Explanation: The efficacy of this compound depends on its uptake by cells and its subsequent conversion to the active triphosphate form.[2] Differences in cell type, cell density, and metabolic state can lead to variable results.
-
Troubleshooting Steps:
-
Optimize Cell Density: Ensure consistent cell densities across experiments.
-
Metabolic State: Standardize the metabolic state of your cells before treatment.
-
Uptake Inhibition Controls: Use known nucleoside transport inhibitors as negative controls to confirm that the observed effects are due to intracellular action.
-
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various experimental conditions.
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration. Create a series of calibration standards by diluting the stock solution in the experimental buffer.
-
Sample Preparation:
-
For pH stability: Incubate this compound in buffers of different pH values at a constant temperature.
-
For thermal stability: Incubate this compound in a buffer of known pH at different temperatures.
-
For photostability: Expose this compound in a buffer to a controlled light source, with a dark control.
-
For cell culture stability: Spike this compound into cell culture media (with and without cells) and collect aliquots at different time points.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH 6.5) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at the λmax of this compound (approximately 260 nm).
-
-
Data Analysis:
-
Generate a calibration curve from the standards.
-
Quantify the concentration of this compound in the experimental samples at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
References
Technical Support Center: Accounting for the Impact of 3-Deazaguanosine on RNA Stability in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Deazaguanosine (3-DG) and its effects on RNA stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-DG) and how does it fundamentally alter RNA properties?
A1: this compound is a synthetic analog of the natural nucleoside guanosine. The key difference is the replacement of the nitrogen atom at position 3 (N3) of the purine ring with a carbon atom. This seemingly small change has a significant impact on RNA stability. The N3 atom in a standard guanine base is a hydrogen bond acceptor, contributing to the stability of the RNA duplex and forming a characteristic hydration pattern in the minor groove. The absence of this nitrogen in 3-DG disrupts these interactions, leading to a decrease in the thermodynamic stability of RNA base pairing.[1][2][3][4][5]
Q2: How does the impact of 3-DG on RNA stability compare to other common guanosine analogs like 7-Deazaguanosine (7-DG)?
A2: The destabilizing effect of 3-DG on RNA duplexes is significantly more pronounced than that of its isomer, 7-Deazaguanosine (7-DG).[1][2][3][4][5] While both are modifications to the guanine base, the position of the nitrogen-to-carbon substitution is critical. The N7 atom of guanine is located in the major groove of the RNA duplex and is less critical for the canonical Watson-Crick base pairing stability than the N3 atom in the minor groove. Consequently, the incorporation of 3-DG leads to a greater reduction in the melting temperature (Tm) and a more unfavorable change in Gibbs free energy (ΔG°) compared to the incorporation of 7-DG.
Q3: What are the expected consequences of 3-DG incorporation on my experimental results?
A3: Given that 3-DG decreases the thermodynamic stability of RNA, you can expect the following:
-
Lower Melting Temperature (Tm): In thermal melt assays, RNA duplexes containing 3-DG will melt at a lower temperature compared to their unmodified counterparts.
-
Altered RNA Secondary Structure: The stability of local secondary structures, such as hairpins and internal loops, may be reduced. This could affect the overall folding and conformation of the RNA molecule.
-
Impact on RNA-Protein Interactions: If the 3-DG modification is located within a protein-binding site, the reduced stability or altered conformation of the RNA could affect the binding affinity of RNA-binding proteins.
-
Potential Effects on Downstream Enzymatic Processes: Enzymes that are sensitive to RNA secondary structure, such as some reverse transcriptases or RNases, might show altered activity on 3-DG-containing templates.
Q4: Can the presence of 3-DG in an RNA template affect the efficiency of reverse transcription or PCR?
A4: While the primary effect of 3-DG is on the thermodynamic stability of the RNA, this can indirectly influence enzymatic processes. A less stable template might be more accessible to reverse transcriptase, but significant alterations in local secondary structure could also potentially stall the enzyme. It is crucial to use optimized reverse transcription conditions and consider that altered melting temperatures might require adjustments to PCR annealing temperatures if the modified region is part of the primer binding site.
Troubleshooting Guides
Issue 1: Unexpectedly low melting temperature (Tm) in thermal shift assays for my 3-DG modified RNA.
-
Possible Cause: This is the expected biochemical consequence of incorporating 3-DG into an RNA duplex. The modification inherently reduces the thermodynamic stability of base pairing.[1][2][3][4][5]
-
Solution:
-
Verify the sequence and modification: Confirm that the 3-DG modification was incorporated at the correct position and that the sequence is correct using mass spectrometry.
-
Compare with controls: Always run control experiments with the unmodified RNA sequence and, if possible, a 7-DG modified sequence to benchmark the extent of destabilization.
-
Adjust buffer conditions: While the destabilizing effect is inherent, you can modulate the overall Tm by adjusting the salt concentration in your buffer. Higher salt concentrations will generally increase the Tm of the duplex.
-
Review the literature: Compare your observed ΔTm (the change in Tm relative to the unmodified RNA) with published values for similar sequences to ensure your results are in the expected range (see Data Presentation section below).
-
Issue 2: Poor yield or incomplete products in reverse transcription of a 3-DG modified RNA.
-
Possible Cause 1: RNA degradation. The reduced stability of the 3-DG containing RNA might make it more susceptible to degradation by contaminating RNases.
-
Solution 1:
-
Ensure strict RNase-free techniques are used throughout the experiment.
-
Perform a quality check of the purified RNA on a denaturing gel to assess its integrity before proceeding with reverse transcription.
-
-
Possible Cause 2: Suboptimal reverse transcription conditions. The altered secondary structure of the RNA template might require optimization of the reverse transcription reaction.
-
Solution 2:
-
Enzyme choice: Test different reverse transcriptases, as some are more processive and less sensitive to secondary structures.
-
Reaction temperature: If you suspect a stable secondary structure is inhibiting the reaction, a thermostable reverse transcriptase at a higher temperature might be beneficial.
-
Primer design: Ensure your reverse transcription primer binds to a region of the RNA that is not directly affected by the 3-DG modification.
-
Issue 3: Inconsistent results in cell-based assays using 3-DG modified RNA.
-
Possible Cause: Reduced in-cell stability of the modified RNA. The destabilizing effect of 3-DG might lead to faster degradation of the RNA by cellular nucleases.
-
Solution:
-
Perform time-course experiments: Measure the half-life of the 3-DG modified RNA in your cellular system and compare it to the unmodified control.
-
Incorporate stabilizing modifications: If rapid degradation is an issue, consider adding other chemical modifications, such as 2'-O-methyl or phosphorothioate linkages, to enhance the nuclease resistance of the RNA backbone.
-
Optimize delivery: Ensure efficient and consistent delivery of the RNA into the cells by optimizing your transfection or electroporation protocol.
-
Data Presentation
The following table summarizes the thermodynamic data for RNA duplexes containing a single this compound (c3G) or 7-Deazaguanosine (c7G) modification compared to an unmodified duplex. The data is adapted from Bereiter et al., Nucleic Acids Research, 2021.[3]
| RNA Duplex Type | Modification | Melting Temperature (Tm) in °C (± 0.3°C) | Change in Tm (ΔTm) vs. Unmodified (°C) | Gibbs Free Energy (ΔG°37) in kcal/mol | Change in ΔG° (ΔΔG°) vs. Unmodified (kcal/mol) |
| Unmodified | G | 54.9 | - | -10.1 | - |
| 3-DG Modified | c3G | 48.5 | -6.4 | -8.3 | +1.8 |
| 7-DG Modified | c7G | 53.7 | -1.2 | -9.8 | +0.3 |
Experimental Protocols
Protocol 1: UV-Melting Analysis of RNA Duplexes
This protocol is used to determine the melting temperature (Tm) of an RNA duplex, providing a measure of its thermodynamic stability.
-
RNA Sample Preparation:
-
Synthesize and purify the RNA oligonucleotides (both the modified strand and its complementary strand) using standard phosphoramidite chemistry.
-
Quantify the concentration of each strand using UV-Vis spectrophotometry at 260 nm.
-
Prepare the duplex sample by mixing equimolar amounts of the two complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Anneal the duplex by heating the solution to 95°C for 3 minutes, followed by slow cooling to room temperature.
-
-
UV-Melting Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Place the annealed RNA duplex sample in a quartz cuvette.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C). The rate of temperature increase should be slow and controlled (e.g., 0.5°C/minute).
-
Record the absorbance at each temperature point.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the RNA duplex is dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be derived from the melting curve analysis.
-
Mandatory Visualizations
Caption: Workflow for assessing the impact of 3-DG on RNA stability and function.
References
- 1. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of 3-deazapurine nucleobases on RNA properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of 3-deazapurine nucleobases on RNA properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Impact of 3-deazapurine nucleobases on RNA properties | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antiviral Efficacy of 3-Deazaguanosine and Remdesivir
In the landscape of antiviral therapeutics, the nucleoside analogs 3-Deazaguanosine and Remdesivir have emerged as compounds of significant interest. While both exhibit antiviral properties, their mechanisms of action and breadth of activity present a study in contrasts. This guide provides a detailed comparison of their antiviral efficacy, supported by available experimental data, for researchers, scientists, and drug development professionals.
At a Glance: Key Antiviral Properties
| Feature | This compound | Remdesivir |
| Primary Mechanism of Action | Inhibition of viral RNA capping | Inhibition of RNA-dependent RNA polymerase (RdRp) |
| Molecular Target | Viral RNA methyltransferase and other capping enzymes (putative) | Viral RNA-dependent RNA polymerase |
| Mode of Inhibition | Disruption of viral mRNA cap formation | Delayed chain termination of viral RNA synthesis |
| Spectrum of Activity | Broad-spectrum against various RNA and DNA viruses | Broad-spectrum against a range of RNA viruses |
Quantitative Assessment of Antiviral Efficacy
Direct comparison of the antiviral potency of this compound and Remdesivir is challenging due to a lack of head-to-head studies. The following tables summarize the available half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values from independent studies. It is crucial to note that variations in experimental conditions (e.g., cell lines, virus strains, and assay protocols) can significantly influence these values.
Table 1: Antiviral Efficacy of this compound
| Virus | Cell Line | EC50 / IC50 | Reference |
| SARS-CoV-2 | Vero E6 | 12.6 μM (EC50) | [1] |
| Influenza, Parainfluenza, Rhinovirus, Vesicular Stomatitis Virus | - | Activity reported, but specific EC50 not provided | [2] |
Table 2: Antiviral Efficacy of Remdesivir
| Virus | Cell Line | EC50 / IC50 | Reference |
| SARS-CoV-2 | Vero E6 | 0.77 µM (EC50) | [3] |
| Human Parainfluenza Virus 3 (HPIV-3) | LLC-MK2 | 0.21 µM (EC50) | [4] |
| Rhinoviruses (Serotypes A and B) | H1 HeLa | 0.385 to 0.750 μM (EC50) | [5] |
| Enterovirus 71 | HeLa | Potent efficacy reported | [3] |
| Coxsackievirus B3 | - | 0.097 µM (EC50) | [3] |
| Enterovirus 70 | - | 0.026 µM (EC50) | [3] |
| Endemic Human Coronaviruses (OC43, 229E) | Huh7, H1 HeLa | 0.067 µM, 0.093 µM (EC50) | [5][6] |
Mechanisms of Antiviral Action
The fundamental difference in the antiviral activity of this compound and Remdesivir lies in their distinct molecular targets and mechanisms of inhibition.
This compound: Targeting the Viral RNA Cap
This compound is thought to exert its antiviral effect by interfering with the capping of viral RNA.[1] The 5' cap is a critical structure for viral mRNA stability, translation, and evasion of the host's innate immune system.[7] By disrupting this process, this compound effectively halts viral replication. The proposed mechanism involves the intracellular conversion of this compound to its triphosphate form, which then interferes with the enzymes responsible for adding the cap structure to the viral RNA.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiviral Activity of 3-Deazaguanine, this compound, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Remdesivir (GS-5734) Impedes Enterovirus Replication Through Viral RNA Synthesis Inhibition [frontiersin.org]
- 4. The Combination of GS-441524 (Remdesivir) and Ribavirin Results in a Potent Antiviral Effect Against Human Parainfluenza Virus 3 Infection in Human Airway Epithelial Cell Cultures and in a Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad spectrum antiviral remdesivir inhibits human endemic and zoonotic deltacoronaviruses with a highly divergent RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of RNA capping by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
validating the antiviral activity of 3-Deazaguanosine against different viral strains
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Antiviral Activity of 3-Deazaguanosine and its Comparison with Leading Antiviral Agents
This publication provides a detailed comparison of the antiviral activity of this compound (3-DG) against a range of viral strains, benchmarked against established antiviral compounds, Ribavirin and Molnupiravir. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to inform future antiviral research and development.
Executive Summary
This compound has demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses.[1][2] This guide synthesizes available in vitro data to compare its potency with Ribavirin, a broad-spectrum antiviral, and Molnupiravir, a notable antiviral agent against SARS-CoV-2. A key differentiator for 3-DG is its proposed mechanism of action, which appears to target the capping machinery of viral RNA, in contrast to the RNA-dependent RNA polymerase (RdRp) inhibition of Molnupiravir and the multifaceted mechanisms of Ribavirin.[3][4]
Comparative Antiviral Activity
The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values of this compound, Ribavirin, and Molnupiravir against various viral strains. Data is compiled from multiple studies to provide a comparative overview.
Table 1: Antiviral Activity against RNA Viruses
| Virus Strain | This compound (μM) | Ribavirin (μM) | Molnupiravir (NHC) (μM) |
| Influenza A Virus | |||
| A/NWS/33 (H1N1) | - | 18-37.5 (mg/kg/day)¹ | - |
| A/Victoria/3/75 (H3N2) | - | 18-37.5 (mg/kg/day)¹ | - |
| H7N9 | - | 0.01-0.02 (mg/mL) | - |
| Influenza B Virus | |||
| B/Hong Kong/5/72 | - | 18-37.5 (mg/kg/day)¹ | - |
| B/Sichuan/379/99 | - | 18-37.5 (mg/kg/day)¹ | - |
| General Strains | - | 0.6-5.5 (µg/ml) | 0.06-0.08 |
| Parainfluenza Virus | |||
| Type 1 (Sendai) | Effective orally in mice | - | - |
| Type 2 | - | Inhibitory | - |
| Type 3 | - | 17.2 ± 6.9 (µg/ml) | - |
| SARS-CoV-2 | 1.14 | 109.5 | 0.08 - 0.3 |
¹ In vivo effective dose in mice.
Table 2: Antiviral Activity against DNA Viruses
| Virus Strain | This compound (μM) | Ribavirin (μM) |
| Herpes Simplex Virus (HSV) | Altered course of encephalitis in mice | Potentiates Acyclovir |
| Cytomegalovirus (CMV) | Inhibited | - |
| Vaccinia Virus | Inhibited | - |
Note: A direct comparison of IC₅₀/EC₅₀ values can be challenging due to variations in experimental conditions, cell lines, and virus strains used across different studies. The data presented here is for comparative purposes and should be interpreted in the context of the original research.
Mechanism of Action: A Divergent Approach
A significant finding is the distinct mechanism of action of this compound. While many nucleoside analogs like Molnupiravir and Remdesivir function by inhibiting the viral RNA-dependent RNA polymerase (RdRp), evidence suggests that 3-DG's triphosphate form interferes with the capping of viral RNA .[3][4] This process is crucial for the stability and translation of viral mRNA.
Ribavirin, in contrast, exhibits multiple mechanisms of action, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), which leads to the depletion of intracellular GTP pools necessary for viral replication.[5]
Below is a diagram illustrating the conventional viral RNA capping pathway, which is a likely target for this compound.
Figure 1: Conventional Viral RNA Capping Pathway and the Putative Inhibition Site of this compound Triphosphate.
Experimental Protocols
The validation of antiviral activity relies on robust and standardized experimental protocols. The most common in vitro assays cited in the referenced studies are the Plaque Reduction Assay and the Yield Reduction Assay.
Plaque Reduction Assay
This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.
Methodology:
-
Cell Seeding: A monolayer of susceptible host cells is cultured in multi-well plates.
-
Virus Adsorption: The cell monolayer is infected with a known concentration of the virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.
-
Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are washed. A semi-solid overlay medium (e.g., containing agar or methylcellulose) with varying concentrations of the antiviral compound is added. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, uninfected cells.
-
Data Analysis: The number of plaques is counted for each compound concentration and compared to the untreated control. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
Yield Reduction Assay
This assay measures the quantity of infectious virus particles produced in the presence of an antiviral compound.
Methodology:
-
Cell Infection and Treatment: A monolayer of host cells is infected with the virus in the presence of various concentrations of the antiviral compound.
-
Incubation: The infected and treated cells are incubated for a full viral replication cycle to allow for the production of new virus particles.
-
Virus Harvest: The supernatant and/or the cells are harvested, and the virus is released (e.g., by freeze-thawing).
-
Virus Titer Determination: The harvested virus is serially diluted and used to infect fresh cell monolayers in a separate assay (e.g., a plaque assay or a TCID₅₀ assay) to determine the viral titer.
-
Data Analysis: The viral titers from the treated cultures are compared to the untreated control. The EC₅₀ value is the concentration of the compound that reduces the viral yield by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activity of 3-Deazaguanine, this compound, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits SARS-CoV-2 viral replication and reduces the risk of COVID-19 pneumonia in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribavirin is effective against drug-resistant H7N9 influenza virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The predominant mechanism by which ribavirin exerts its antiviral activity in vitro against flaviviruses and paramyxoviruses is mediated by inhibition of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Deazaguanosine and 7-deazaguanosine on RNA Stability: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of nucleoside analogues on RNA stability is paramount for therapeutic design and functional studies. This guide provides an objective, data-driven comparison of two constitutional isomers, 3-Deazaguanosine (c³G) and 7-deazaguanosine (c⁷G), focusing on their impact on RNA stability.
This analysis synthesizes experimental data to elucidate the distinct structural and thermodynamic consequences of replacing the nitrogen atom at either the 3- or 7-position of the guanine base with a carbon atom. While both modifications alter the electronic and hydrogen-bonding properties of the purine ring, their effects on RNA duplex stability are markedly different.
Executive Summary
Experimental evidence demonstrates that this compound significantly destabilizes RNA duplexes.[1][2][3][4] In contrast, 7-deazaguanosine has a negligible impact on the thermodynamic stability of RNA helices.[3] This fundamental difference stems from the critical role of the N3 atom in maintaining the hydration pattern of the RNA minor groove, a structural feature that is unperturbed by modification at the N7 position. While direct comparative data on kinetic stability in the presence of nucleases is limited, the pronounced thermodynamic destabilization caused by c³G suggests a potentially higher susceptibility to degradation.
Comparative Analysis of Thermodynamic Stability
The primary measure of thermodynamic stability for an RNA duplex is its melting temperature (Tₘ), the temperature at which half of the duplex molecules dissociate into single strands. A higher Tₘ indicates greater stability. Studies on synthetic RNA duplexes and hairpins have consistently shown a reduction in Tₘ upon incorporation of this compound.
A comprehensive study directly comparing the two isomers in different RNA motifs provides clear quantitative data on this phenomenon.[3] For a bimolecular RNA duplex, a single c³G modification resulted in a Tₘ decrease of 3.9°C, whereas the corresponding c⁷G modification had a negligible effect.[3] The destabilizing effect of c³G was even more pronounced in a hairpin structure, causing a Tₘ decrease of 9.1°C.[3]
| RNA Motif | Modification | Tₘ (°C) | ΔTₘ vs. Native (°C) | Reference |
| Type I (Bimolecular Duplex) | Native (Guanosine) | 66.7 | - | [3] |
| This compound (c³G) | 62.8 | -3.9 | [3] | |
| 7-deazaguanosine (c⁷G) | 66.7 | 0.0 | [3] | |
| Type II (Hairpin) | Native (Guanosine) | 76.5 | - | [3] |
| This compound (c³G) | 67.4 | -9.1 | [3] |
Table 1: Comparison of Melting Temperatures (Tₘ) for RNA Duplexes Containing this compound and 7-deazaguanosine. Data is derived from UV-melting profile analysis. The Type I motif is a 9-base pair bimolecular duplex, and the Type II motif is a hairpin with a GCAA loop and a modified central base pair in the stem.[3]
Mechanistic Insights into Differential Stability
The observed differences in thermodynamic stability can be attributed to distinct structural consequences at the molecular level.
This compound: The replacement of the N3 atom with a C-H group fundamentally alters the minor groove of the RNA duplex. The N3 atom of a purine is a crucial hydrogen bond acceptor for a structurally important water molecule.[1][2] X-ray crystallography has revealed that the absence of this nitrogen in c³A-modified RNA (a similar 3-deazapurine) leads to the loss of this characteristic hydration pattern.[1][3] This disruption of the minor groove hydration spine, coupled with significantly enhanced imino proton exchange rates observed by NMR spectroscopy, provides a clear rationale for the reduced pairing strength and thermodynamic destabilization.[1][2][3]
7-deazaguanosine: In contrast, the N7 atom of guanine is located in the major groove of an A-form RNA helix and is not involved in Watson-Crick base pairing. Its replacement with a carbon atom does not disrupt the hydrogen bonding with cytosine, nor does it affect the critical minor groove hydration. Consequently, the incorporation of c⁷G results in minimal perturbation of the RNA duplex structure and thermodynamic stability.[3] Naturally occurring 7-deazaguanine derivatives, such as queuosine, are found in the anticodon loop of tRNAs where they play roles in fine-tuning translation, indicating that the cellular machinery can accommodate this modification.[5][6][7]
Figure 1. Structural comparison and resulting impact on RNA duplex stability. The replacement of N3 in guanosine with a C-H group in this compound disrupts minor groove hydration, leading to significant destabilization. In contrast, the N7 to C-H substitution in 7-deazaguanosine has a negligible effect on stability.
Experimental Protocols
Synthesis and Incorporation of Modified Nucleosides into RNA
The synthesis of RNA oligonucleotides containing c³G or c⁷G requires the corresponding phosphoramidite building blocks for use in standard solid-phase RNA synthesis.
Protocol Summary:
-
Phosphoramidite Synthesis: Synthesize the N²-protected, 2'-O-protected, 5'-O-DMT-3'-phosphoramidites of this compound and 7-deazaguanosine. Detailed synthetic schemes have been published.[8]
-
RNA Solid-Phase Synthesis: Utilize standard automated phosphoramidite chemistry to incorporate the modified nucleoside phosphoramidites at the desired positions within the RNA sequence.[8]
-
Deprotection and Purification: Cleave the synthesized oligonucleotides from the solid support and remove all protecting groups using standard protocols (e.g., AMA or gaseous ammonia). Purify the full-length RNA oligonucleotides using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quality Control: Verify the identity and purity of the modified RNA by mass spectrometry (e.g., ESI-MS) and analytical HPLC or capillary electrophoresis.
Thermodynamic Stability Analysis by UV-Melting
Protocol Summary:
-
Sample Preparation: Anneal the modified RNA strand with its complementary strand (or allow the hairpin to fold) by heating to 90°C for 2-3 minutes, followed by slow cooling to room temperature. Prepare samples in a buffered solution (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
UV-Melting Measurement: Use a spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tₘ) is determined from the maximum of the first derivative of this curve. Thermodynamic parameters (ΔH°, ΔS°, ΔG°₃₇) can be calculated by fitting the melting curves to a two-state model.
Comparative RNA Stability Assay in Cell Extract
This protocol outlines a method to compare the kinetic stability (half-life) of RNAs modified with c³G versus c⁷G.
Figure 2. Experimental workflow for comparing the kinetic stability of modified RNAs in a cell extract. This process allows for the direct measurement and comparison of RNA half-lives.
Protocol Details:
-
RNA Preparation: Synthesize and purify control (unmodified), c³G-modified, and c⁷G-modified RNA oligonucleotides of the same sequence. Radiolabel the 5' end using T4 polynucleotide kinase and [γ-³²P]ATP for sensitive detection.
-
Cell Extract Preparation: Prepare a cytoplasmic cell extract (e.g., S100 fraction) from a relevant cell line, ensuring nuclease activity is preserved.
-
Incubation: Incubate a trace amount of each labeled RNA separately in the cell extract at 37°C.
-
Time Course Collection: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction and immediately quench the nuclease activity by adding it to a stop solution (e.g., containing EDTA and a denaturant like formamide or performing phenol:chloroform extraction).
-
Analysis: Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the gel using a phosphorimager and quantify the band corresponding to the full-length RNA at each time point.
-
Half-life Calculation: For each RNA species, plot the percentage of intact RNA remaining versus time. Fit the data to a one-phase exponential decay curve to determine the half-life (t₁/₂).
Conclusion and Future Directions
The available data unequivocally show that this compound is a potent destabilizer of RNA duplexes, whereas 7-deazaguanosine is largely benign in this regard. This difference is rooted in the disruption of the minor groove hydration spine by the c³G modification. These findings have significant implications for the use of these analogues in atomic mutagenesis, therapeutic oligonucleotide design, and studies of RNA structure-function relationships.
While thermodynamic data is robust, further research is needed to directly compare the kinetic stability of c³G- and c⁷G-modified RNAs against specific endo- and exonucleases and in various cellular contexts. The experimental workflow provided in this guide offers a clear path for such investigations. A deeper understanding of how these modifications influence interactions with RNA-binding proteins and the cellular degradation machinery will be invaluable for the rational design of RNA-based tools and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of 3-deazapurine nucleobases on RNA properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Impact of 3-deazapurine nucleobases on RNA properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanism of Action of 3-Deazaguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of 3-Deazaguanosine (3-DGA), a synthetic purine analog with broad-spectrum antiviral and anticancer activities. Its performance is objectively compared with alternative therapeutic agents, supported by experimental data and detailed protocols.
Overview of this compound (3-DGA)
This compound is a guanosine analog where the nitrogen at the 3-position is replaced by a carbon atom. This structural modification imparts unique biological activities, distinguishing it from other nucleoside analogs. 3-DGA exhibits potent antiviral efficacy, notably against a range of RNA and DNA viruses, and demonstrates cytotoxic effects on various cancer cell lines.[1][2][3] Its multifaceted mechanism of action involves interference with viral replication and disruption of cellular DNA integrity.
Comparative Analysis of Antiviral Activity
3-DGA's antiviral mechanism, particularly against SARS-CoV-2, is distinct from that of current mainstream antiviral nucleoside analogs like Remdesivir and Molnupiravir, which primarily target the viral RNA-dependent RNA polymerase (RdRp).[4][5] Evidence suggests that 3-DGA's active triphosphate form targets the viral RNA capping machinery, a critical process for viral RNA stability and translation.[4][5]
Quantitative Comparison of Antiviral Efficacy
| Compound | Virus | Cell Line | EC50 (µM) | Mechanism of Action | Reference |
| This compound | SARS-CoV-2 | Vero E6 | 1.14 | Inhibition of Viral RNA Capping Machinery | [4][5] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.47 | RdRp Inhibition (Chain Termination) | [4] |
| Molnupiravir (NHC) | SARS-CoV-2 | Vero E6 | 0.27 | RdRp Inhibition (Lethal Mutagenesis) | [4] |
| Ribavirin | Influenza A | MDCK | ~5-10 | IMPDH Inhibition |
Comparative Analysis of Anticancer Activity
In the realm of oncology, 3-DGA's cytotoxic effects are primarily attributed to its ability to inhibit DNA synthesis and its incorporation into the DNA of cancer cells. This incorporation leads to the formation of single-strand breaks, ultimately triggering cell death.[6][7] Its parent compound, 3-deazaguanine, has shown significant activity against leukemia cell lines.[8]
Quantitative Comparison of Anticancer Efficacy
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3-Deazaguanine | L1210 (Leukemia) | 3.5 | DNA Synthesis Inhibition, Incorporation into DNA | [8] |
| This compound | L1210, P388 (Leukemia) | Moderately Active | DNA Synthesis Inhibition, Incorporation into DNA | [3] |
| Gemcitabine | Pancreatic Cancer Lines | ~0.01-1 | DNA Synthesis Inhibition (Chain Termination) | |
| 5-Fluorouracil | Colon Cancer Lines | ~1-10 | Inhibition of Thymidylate Synthase |
Detailed Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
96-well plates
-
Virus stock (e.g., SARS-CoV-2)
-
Test compound (this compound) and controls (e.g., Remdesivir)
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
Overlay medium (e.g., 1.2% Avicel in DMEM)
-
Crystal Violet staining solution
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the virus with the diluted compounds for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture.
-
After 1 hour of adsorption, remove the inoculum and add the overlay medium.
-
Incubate for 3 days at 37°C.
-
Fix the cells with 4% paraformaldehyde and stain with Crystal Violet.
-
Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., L1210, P388)
-
96-well plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% relative to the untreated control.
In Vitro Viral RNA Capping Assay
This assay assesses the ability of a compound to inhibit the formation of the 5' cap on viral RNA.
Materials:
-
Recombinant viral capping enzymes (e.g., SARS-CoV-2 nsp12, nsp14, nsp16)
-
RNA substrate (a short, uncapped RNA transcript)
-
GTP and S-adenosylmethionine (SAM)
-
Test compound (this compound triphosphate)
-
Reaction buffer
-
Urea-PAGE for analysis
Procedure:
-
Set up the capping reaction by combining the RNA substrate, capping enzymes, GTP, and SAM in the reaction buffer.
-
Add different concentrations of the test compound to the reactions.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction and analyze the products by Urea-PAGE. The addition of the cap results in a size shift of the RNA, which can be visualized.
-
Quantify the intensity of the capped and uncapped RNA bands to determine the inhibitory effect of the compound.
Comet Assay for DNA Strand Breaks
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Cells treated with the test compound (this compound)
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate software for analysis
Procedure:
-
Embed the treated cells in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells in the lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Place the slides in an electrophoresis chamber with alkaline buffer to unwind the DNA.
-
Apply an electric field to the gel. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Quantify the amount of DNA in the comet tail as a measure of DNA damage.
Signaling Pathways and Experimental Workflows
Antiviral Mechanism of this compound vs. RdRp Inhibitors
The following diagram illustrates the distinct antiviral mechanisms of this compound (targeting the viral capping machinery) and RdRp inhibitors like Remdesivir.
References
- 1. cryoletters.org [cryoletters.org]
- 2. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 3. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. Correlation of biochemical effects and incorporation of 3-deazaguanine into nucleic acids to cytotoxicity in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Studies on the mechanism of 3-deazaguanine cytotoxicity in L1210-sensitive and -resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of 3-Deazapurine Nucleosides in RNA Research: A Guide for Researchers
A comprehensive analysis of 3-deazaadenosine, 3-deazaguanosine, and their analogues, detailing their impact on RNA thermodynamics, biological activity, and applications in drug discovery and molecular biology.
This guide provides a comparative overview of 3-deazapurine nucleosides, a class of compounds crucial for RNA research. By replacing the nitrogen atom at the 3-position of the purine ring with a carbon, these analogues offer unique tools to probe RNA structure and function. This document is intended for researchers, scientists, and drug development professionals interested in the application of these modified nucleosides.
Impact on RNA Thermodynamic Stability
The substitution of a nitrogen atom with a carbon at the 3-position of the purine ring in 3-deazaadenosine (c³A) and this compound (c³G) significantly impacts the thermodynamic stability of RNA duplexes.[1][2][3][4] This destabilization is more pronounced compared to their 7-deaza counterparts.[2][3][4] The underlying reason for this reduced stability lies in the altered hydrogen bonding capabilities and the disruption of the hydration pattern in the minor groove of the RNA helix.[2][3][4]
Experimental data from UV-melting studies provide quantitative insights into these effects. The following table summarizes the changes in melting temperature (Tₘ), Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for RNA duplexes containing c³A and c³G modifications.
| Nucleoside Analogue | RNA Duplex Sequence (5'→3') | ΔTₘ (°C) | ΔΔG°₂₉₈ (kcal/mol) |
| 3-Deazaadenosine (c³A) | r(GGCAGCAA GCACC)r(GGUGCUU GCUGCC) | -2.9 | +0.8 |
| This compound (c³G) | r(GGCAGCAG GCACC)r(GGUGCUC GCUGCC) | -3.9 | +1.1 |
Table 1: Thermodynamic data for RNA duplexes containing 3-deazapurine modifications. The bolded and blue bases indicate the position of the modification. ΔTₘ and ΔΔG°₂₉₈ represent the change in melting temperature and Gibbs free energy, respectively, compared to the unmodified RNA duplex.
Biological Activity: A Comparative Analysis
3-Deazapurine nucleosides exhibit a broad range of biological activities, including antiviral and cytotoxic effects. This section compares the performance of several key 3-deazapurine analogues.
Antiviral Activity
These compounds have shown inhibitory effects against a variety of RNA and DNA viruses.[1][5] Their mechanisms of action can vary, from inhibiting viral RNA capping to inducing an interferon response.[6][7]
| Nucleoside Analogue | Virus | Assay System | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound (c³G) | SARS-CoV-2 | Vero E6 cells | 1.14 (EC₅₀) | >200 | >175 | [6] |
| 3-Deazaguanine | Influenza, Parainfluenza, Rhino-, Vesicular stomatitis, Adeno-, Herpes-, Cytomegalo-, Vaccinia, Pseudorabies, Myxoma viruses | In vitro | Not specified | Not specified | Not specified | [5] |
| 3-Deazauridine | Rhinovirus types 1A & 13, Coxsackievirus type A21, PR-8 influenza virus | In vitro | Not specified | Not specified | Not specified | [8] |
| 3-Deazaneplanocin A (DZNep) | Ebola virus | Mice | Not applicable | Not applicable | Not applicable | [7] |
Table 2: Comparative antiviral activity of 3-deazapurine nucleosides. IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values indicate the concentration of the compound required to inhibit viral replication by 50%. CC₅₀ (half-maximal cytotoxic concentration) is the concentration that kills 50% of the host cells. The Selectivity Index (SI = CC₅₀/IC₅₀) is a measure of the compound's therapeutic window.
Cytotoxic Activity
Several 3-deazapurine nucleosides have demonstrated cytotoxic effects against various cancer cell lines. This activity is often linked to the inhibition of essential cellular processes, such as protein synthesis or epigenetic modifications.[4]
| Nucleoside Analogue | Cell Line | IC₅₀ (µM) |
| 3-Deazaguanine | L1210 and P388 leukemia | Moderate activity |
Table 3: Cytotoxic activity of 3-deazapurine nucleosides.
Key Signaling Pathways and Mechanisms of Action
Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase
A primary mechanism of action for several 3-deazapurine nucleosides, most notably 3-deazaneplanocin A (DZNep), is the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[9] This enzyme is crucial for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor in cells. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn acts as a potent feedback inhibitor of various methyltransferases, including histone methyltransferases like EZH2.[9] This disruption of methylation processes has profound effects on gene expression and cellular function.
Experimental Workflows and Protocols
The study of 3-deazapurine nucleosides in RNA research involves a range of experimental techniques. Below is a generalized workflow for the synthesis, purification, and analysis of RNA containing these modifications, followed by a protocol for assessing their antiviral activity.
General Workflow for Modified RNA Studies
Protocol: Viral Plaque Reduction Assay
This protocol outlines the general steps for determining the antiviral activity of a 3-deazapurine nucleoside using a plaque reduction assay.
-
Cell Culture: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluency.
-
Compound Preparation: Prepare a series of dilutions of the 3-deazapurine nucleoside in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing different concentrations of the test compound and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death).
-
Data Analysis: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Conclusion
3-Deazapurine nucleosides are invaluable tools in RNA research, providing insights into RNA structure, function, and catalysis. Their diverse biological activities, particularly their antiviral and cytotoxic properties, make them promising candidates for drug development. This guide provides a comparative framework for understanding and utilizing these powerful molecular probes. Further research into a broader range of 3-deazapurine analogues and their mechanisms of action will undoubtedly continue to advance our understanding of RNA biology and open new avenues for therapeutic intervention.
References
- 1. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 2. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of 3-Deazaguanine, this compound, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Deazapurine ribonucleoside shows potent preclinical anti-SARS-CoV-2 activity, preventing pneumonia | BioWorld [bioworld.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. 3-Deazauridine: Inhibition of Ribonucleic Acid Virus-Induced Cytopathogenic Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability of nucleic acids containing 7-deazaguanosine vs 3-deazaguanosine
A Comparative Guide for Researchers and Drug Developers
The strategic replacement of atoms within nucleobases offers a powerful tool for probing nucleic acid structure, function, and interactions. Among these modifications, the substitution of the nitrogen atom at position 7 or 3 of guanosine with a carbon atom, yielding 7-deazaguanosine (7cG) and 3-deazaguanosine (3cG) respectively, has garnered significant attention. This guide provides an objective comparison of the stability of nucleic acids containing these two analogs, supported by experimental data, to aid researchers in selecting the appropriate modification for their studies.
Executive Summary
Experimental evidence consistently demonstrates that the incorporation of This compound is significantly more destabilizing to nucleic acid duplexes than 7-deazaguanosine . While 7-deazaguanosine typically results in a minor to negligible decrease in thermal stability, this compound leads to a substantial reduction in the melting temperature (Tm) of both DNA and RNA duplexes. This difference in stability can be attributed to the critical role of the N3 atom of guanine in Watson-Crick base pairing.
Structural Differences
The key distinction between these analogs lies in the position of the nitrogen-to-carbon substitution within the purine ring system.
In 7-deazaguanosine, the N7 atom, which is located in the major groove of the DNA double helix and is a common site for protein interactions and cation binding, is replaced by a C-H group.[1][2] This modification has a relatively subtle impact on the Watson-Crick base pairing face. Conversely, in this compound, the N3 atom, a crucial hydrogen bond acceptor in the G-C base pair, is substituted.[3][4] This alteration directly disrupts the canonical hydrogen bonding pattern, leading to significant destabilization of the duplex.
Quantitative Data on Nucleic Acid Stability
The thermal stability of oligonucleotides containing these modifications is typically assessed by measuring the melting temperature (Tm), the temperature at which half of the duplex dissociates. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide a more detailed understanding of the forces driving duplex formation.
7-Deazaguanosine Stability Data
Studies on DNA duplexes containing 7-deazaguanosine generally report a slight decrease in thermal stability. The magnitude of this destabilization can be influenced by the sequence context.
| Oligonucleotide Sequence (Modification in Bold) | Modification | ΔTm (°C) vs. Unmodified | Reference |
| 5'-d(CGCGAATTCG CG)-3' | 7-deaza-G | -1.0 to -2.0 | [1] |
| 5'-d(GGGCGGCGCgaattcG CGC)-3' | 7-deaza-G | -0.5 | [5] |
Table 1: Change in Melting Temperature (ΔTm) of DNA Duplexes upon Incorporation of 7-Deazaguanosine.
This compound Stability Data
In contrast, the incorporation of this compound results in a significant decrease in the thermal stability of nucleic acid duplexes. This effect is pronounced in both RNA and modified RNA constructs.
| Oligonucleotide Sequence (Modification in Bold) | Nucleic Acid Type | ΔTm (°C) vs. Unmodified | Reference |
| 2'-O-methyl-(5'-CGGCG AGGAG-3') | 2'-O-methyl-RNA/RNA duplex | -5.9 | [3] |
| 2'-O-methyl-(5'-CGGCG AGGAG-3') | 2'-O-methyl-RNA/DNA duplex | -7.1 | [3] |
| RNA Duplex I | RNA/RNA duplex | -3.9 | [4] |
| RNA Hairpin II | RNA hairpin | -9.1 | [4] |
Table 2: Change in Melting Temperature (ΔTm) of RNA and Modified RNA Duplexes upon Incorporation of this compound.
Experimental Protocols
Oligonucleotide Synthesis
Oligonucleotides containing 7-deazaguanosine and this compound are synthesized using standard automated solid-phase phosphoramidite chemistry.
Key Considerations for Modified Oligonucleotide Synthesis:
-
Phosphoramidite Building Blocks: Commercially available or custom-synthesized phosphoramidites of 7-deazaguanosine and this compound are used. For this compound, specific base protecting groups such as N,N-diphenylcarbamoyl and N,N-dimethylaminomethylene may be employed.[3]
-
Coupling Conditions: Standard coupling reagents like 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI) are typically used. Coupling times may be extended to ensure efficient incorporation of the modified nucleoside.
-
Deprotection: Standard deprotection conditions using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine are generally sufficient.
Thermal Denaturation Studies (UV Melting)
The thermal stability of the synthesized oligonucleotides is determined by UV-Vis spectrophotometry.
Protocol:
-
Sample Preparation: Anneal equimolar amounts of the complementary oligonucleotide strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/min or 1.0 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which the normalized absorbance change is 50%, often calculated from the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve.
Implications for Research and Drug Development
The choice between 7-deazaguanosine and this compound depends on the specific research question or application.
-
7-Deazaguanosine is an excellent tool for:
-
Probing major groove interactions with proteins and small molecules, as it removes a key hydrogen bond acceptor and potential cation binding site.[1][2]
-
Investigating the role of the N7 position in the formation of alternative DNA structures like G-quadruplexes.
-
Minimally perturbing the overall duplex stability while studying the electronic properties of the nucleobase.
-
-
This compound is well-suited for:
-
Studying the fundamental contributions of Watson-Crick hydrogen bonding to duplex stability.[3][4]
-
Designing probes and antisense oligonucleotides where a controlled destabilization of a specific G-C pair is desired.
-
Investigating the impact of disrupting the canonical base pairing on enzymatic processes like replication and transcription.
-
Conclusion
References
- 1. Thermodynamic Characterization of DNA with 3-Deazaadenine and 3-Methyl-3-Deazaadenine Substitutions: The Effect of Placing a Hydrophobic Group in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of 7-deaza-2'-deoxyguanosine 2'-deoxycytidine base pairing in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of 3-deazapurine nucleobases on RNA properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Thermodynamic Basis for Enhanced DNA Binding by a Promiscuous Mutant EcoRI Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Broad-Spectrum Antiviral Activity of 3'-Fluoro-3'-deoxyadenosine and 3-Deazaguanosine
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for effective broad-spectrum antiviral agents, nucleoside analogs remain a cornerstone of drug discovery. This guide provides a detailed comparison of two such analogs, 3'-fluoro-3'-deoxyadenosine and 3-Deazaguanosine, evaluating their antiviral activity, mechanisms of action, and available experimental data.
At a Glance: Key Differences and Antiviral Spectrum
| Feature | 3'-Fluoro-3'-deoxyadenosine | This compound |
| Primary Mechanism | RNA/DNA chain termination | Inhibition of guanine nucleotide biosynthesis & viral RNA capping |
| Primary Targets | Viral polymerases | IMP dehydrogenase & viral RNA capping machinery |
| Antiviral Spectrum | Broad-spectrum against various RNA and DNA viruses, with notable activity against Flaviviruses.[1][2] | Broad-spectrum against a range of RNA and DNA viruses, including notable activity against SARS-CoV-2.[3][4][5] |
| Development Stage | Preclinical | Preclinical |
Quantitative Antiviral Activity
Direct comparative studies evaluating 3'-fluoro-3'-deoxyadenosine and this compound against the same comprehensive panel of viruses are limited in the public domain. However, data from independent studies provide insights into their respective potencies.
Table 1: In Vitro Antiviral Activity of 3'-fluoro-3'-deoxyadenosine against Flaviviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Tick-borne Encephalitis Virus (TBEV) | PS | 1.1 - 4.7 | >25 | >5.3 - >22.7 |
| Zika Virus (ZIKV) | PS | 1.1 - 4.7 | >25 | >5.3 - >22.7 |
| West Nile Virus (WNV) | PS | 1.1 - 4.7 | >25 | >5.3 - >22.7 |
Data sourced from a study on the anti-flaviviral activity of 3'-deoxy-3'-fluoroadenosine. The compound showed a low-micromolar antiviral effect against the tested flaviviruses and did not display measurable cytotoxicity up to 25 µM.[1][6]
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Vero E6 | 1.14 | >200 | >175 |
Data from a recent study highlighting the potent anti-SARS-CoV-2 activity of this compound. The compound exhibited a favorable safety profile with a high CC50 value.[3]
Mechanisms of Antiviral Action
The two nucleoside analogs exhibit distinct mechanisms of action, targeting different essential processes in viral replication.
3'-fluoro-3'-deoxyadenosine: A Chain Terminator
3'-fluoro-3'-deoxyadenosine acts as a classical nucleoside analog inhibitor. After cellular uptake, it is phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral RNA or DNA chain by the viral polymerase. The presence of the fluorine atom at the 3' position of the ribose sugar prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.
Caption: Mechanism of action of 3'-fluoro-3'-deoxyadenosine.
This compound: A Dual-Action Inhibitor
This compound employs a more complex, dual mechanism of action. Firstly, it acts as an inhibitor of inosine monophosphate (IMP) dehydrogenase, a key enzyme in the de novo biosynthesis of guanine nucleotides. This leads to a depletion of the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA synthesis. Secondly, and more recently discovered, the triphosphate form of this compound can target the capping machinery of viral RNA. This interference with the 5' cap structure of viral mRNA compromises its stability and translation, further inhibiting viral replication.[3]
Caption: Dual mechanism of action of this compound.
Experimental Protocols
The antiviral activity and cytotoxicity of these compounds are typically evaluated using cell-based assays. The following are generalized protocols for common assays used in the cited studies.
Plaque Reduction Assay (for Antiviral Activity)
This assay quantifies the reduction in infectious virus particles.
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., 3'-fluoro-3'-deoxyadenosine or this compound) in cell culture medium.
-
Infection: Infect the cell monolayers with a known concentration of the virus (that produces a countable number of plaques) in the presence of the various compound dilutions. A virus-only control (no compound) is included.
-
Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations. This restricts the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques, which are areas of dead or destroyed cells, will appear as clear zones. Count the number of plaques in each well.
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Cytopathic Effect (CPE) Inhibition Assay (for Antiviral Activity and Cytotoxicity)
This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).
-
Cell Seeding: Seed host cells in 96-well plates.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a virus inoculum that causes complete CPE within a few days.
-
Controls: Include cell-only controls (no virus, no compound), virus-only controls (no compound), and compound-only controls (no virus, for cytotoxicity).
-
Incubation: Incubate the plates until complete CPE is observed in the virus-only control wells.
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as staining with crystal violet or using a metabolic assay (e.g., MTT, MTS).
-
EC50 and CC50 Calculation: The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced CPE. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%.
Caption: Generalized workflow for in vitro antiviral assays.
Conclusion
Both 3'-fluoro-3'-deoxyadenosine and this compound demonstrate promising broad-spectrum antiviral activity. Their distinct mechanisms of action offer different strategic advantages. The chain termination mechanism of 3'-fluoro-3'-deoxyadenosine is a well-established antiviral strategy, while the dual-action of this compound, targeting both nucleotide biosynthesis and viral RNA capping, presents a potentially higher barrier to the development of viral resistance.
The available data, although not from direct comparative studies, suggest that both compounds are active in the low micromolar range against susceptible viruses. Further head-to-head studies are warranted to definitively establish their comparative efficacy and to better delineate their full antiviral spectra. The favorable preliminary safety profiles of both compounds make them attractive candidates for further preclinical and clinical development.
References
- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Deazapurine ribonucleoside shows potent preclinical anti-SARS-CoV-2 activity, preventing pneumonia | BioWorld [bioworld.com]
- 4. Antiviral Activity of 3-Deazaguanine, this compound, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antineoplastic Action of 3-Deazaneplanocin-A and 3-Deazaguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antineoplastic properties of two promising therapeutic agents: 3-deazaneplanocin-A (DZNep) and 3-Deazaguanosine (3-DG). By examining their mechanisms of action, effects on key signaling pathways, and available experimental data, this document aims to inform research and development efforts in oncology.
Overview and Mechanism of Action
3-Deazaneplanocin-A (DZNep) is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, a product of S-adenosylmethionine (SAM)-dependent methylation reactions. The buildup of SAH, in turn, competitively inhibits various methyltransferases, most notably the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of tumor suppressor genes.[3] By inhibiting EZH2, DZNep can reactivate the expression of these silenced genes, leading to cell cycle arrest, apoptosis, and reduced cell migration in various cancer types.[3][5]
This compound (3-DG) is a purine analog that primarily exerts its antineoplastic effects by interfering with nucleic acid synthesis.[6] Metabolic studies have shown that 3-DG leads to a decrease in DNA synthesis.[6] Furthermore, it has been identified as a complete inhibitor of the enzyme guanosine monophosphate (GMP) reductase, which plays a role in the de novo synthesis of purine nucleotides.[6] By disrupting the synthesis of essential building blocks for DNA and RNA, 3-DG effectively halts the proliferation of cancer cells.
Quantitative Comparison of Antineoplastic Activity
The following tables summarize the available quantitative data on the cytotoxic and cytostatic effects of DZNep and 3-DG in various cancer cell lines. It is important to note that publicly available quantitative data for this compound is limited compared to DZNep.
Table 1: IC50 Values of 3-deazaneplanocin-A (DZNep) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Non-Small Cell Lung Cancer | Various | 0.08 - 0.24 | [7] |
| Pancreatic Cancer | MIA-PaCa-2 | 1 ± 0.3 | [2] |
| Pancreatic Cancer | LPc006 | 0.1 ± 0.03 | [2] |
| Colon Cancer | HCT116 | ~5 | [2] |
| Multiple Myeloma | NCI-H929, MM.1S | < 0.5 | [8] |
Table 2: Cytotoxic Effects of this compound (3-DG) and its Analogs
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 3-deaza-3-bromoguanosine | Leukemia | L1210 | 3 | [9] |
| 3-deaza-3-bromoguanosine | Leukemia | P388 | 7 | [9] |
| 3-deaza-3-bromoguanosine | Leukemia | CCRF-CEM | 9 | [9] |
| 3-deaza-3-bromoguanosine | Melanoma | B16F10 | 7 | [9] |
| This compound | Various human tumor cell lines | Not specified | Toxic to all cell lines tested (specific IC50 not provided) | [6] |
Table 3: Effects of DZNep on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Apoptosis Induction | Reference |
| OCI-AML3 | 1.0 µM DZNep | 58.5% | 35.2% | 6.3% | - | [2] |
| HCT116 | 5 µM DZNep (24h) | 55.14% (from 41.09%) | 30.73% (from 38.24%) | - | Time and dose-dependent | [1][2] |
| Chondrosarcoma | 1 µM DZNep (7 days) | - | - | - | Increased sub-G1 peak | [3] |
| B-cell lymphoma | 5 µM DZNep (72h) | - | - | - | Concentration and time-dependent | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathways affected by DZNep and 3-DG, and a general workflow for their experimental comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of DZNep or 3-DG in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the analysis of the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with DZNep or 3-DG at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and then resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
-
Cell Culture and Treatment: Culture and treat cells with DZNep or 3-DG as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V and PI Addition: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Western Blotting for Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins, such as EZH2.
-
Protein Extraction: After treatment with DZNep or 3-DG, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EZH2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Conclusion
Both 3-deazaneplanocin-A and this compound demonstrate significant antineoplastic activity through distinct mechanisms. DZNep acts as an epigenetic modulator by inhibiting SAH hydrolase and subsequently EZH2, leading to the reactivation of tumor suppressor genes. In contrast, 3-DG functions as a purine antimetabolite, disrupting DNA synthesis and GMP reductase activity.
The available quantitative data indicates that DZNep is effective against a range of cancer cell lines at low micromolar to nanomolar concentrations. While specific IC50 values for 3-DG are less prevalent in the literature, its toxicity across various human tumor cell lines has been established.
Further head-to-head studies with comprehensive quantitative analyses are warranted to fully elucidate the comparative efficacy and therapeutic potential of these two compounds in different cancer contexts. The detailed experimental protocols provided in this guide offer a framework for such investigations. This comparative guide serves as a valuable resource for researchers dedicated to advancing cancer therapeutics through the exploration of novel antineoplastic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. DZNep inhibits the proliferation of colon cancer HCT116 cells by inducing senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Deazaneplanocin A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of cytotoxicity of this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determinants of Sensitivity to DZNep Induced Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of halogen-substituted 3-deazaadenosine and this compound analogues as potential antitumor/antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3-Deazaguanosine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical procedures for the handling and disposal of 3-Deazaguanosine. Adherence to these guidelines is essential to ensure personal safety and environmental protection.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to its cytotoxic potential, all personnel must handle this compound with care to prevent exposure through ingestion, inhalation, or skin contact.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, particularly in its powdered form, to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves; double gloving recommended.[1][3][4] | Prevents dermal absorption. Double gloving provides an additional barrier. |
| Gown | Disposable, low-permeability fabric with a closed front, long sleeves, and tight-fitting cuffs.[1][4] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[1][3] | Protects against splashes and airborne particles. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator.[3] | Required when handling the powder outside of a containment system to prevent inhalation. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Designated Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.[4]
-
Donning PPE: Before handling, put on all required PPE in the correct order (e.g., gown, mask/respirator, goggles, inner gloves, outer gloves).
-
Weighing: When weighing the compound, use a containment balance enclosure if available. If not, perform the task carefully within the fume hood to minimize dust generation.
-
Labeling: All containers with this compound must be clearly labeled with the chemical name and hazard symbols.[4][5]
3.2. Dissolving the Compound:
-
Solvent Addition: Add the solvent to the powdered this compound slowly and carefully to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator as needed, ensuring the container remains securely capped.
3.3. Storage:
-
Powder: Store at -20°C in a tightly sealed container.[1]
-
In Solvent: Store at -80°C.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
Emergency Procedures
4.1. Spills:
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
Containment: For powdered spills, gently cover with a damp absorbent material to avoid raising dust.[6] For liquid spills, use an absorbent material from a spill kit.[7]
-
Cleanup: Carefully collect all contaminated materials and place them in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable deactivating agent, followed by a thorough rinse with water.[6]
4.2. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Rinse the mouth with water.[1]
In all cases of exposure, seek immediate medical attention. [1][8]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly to prevent environmental contamination.
5.1. Waste Segregation:
-
Solid Waste: Used gloves, gowns, absorbent pads, and any other contaminated disposable materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[9][10]
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste.
5.2. Disposal Procedure:
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and specify "Contains this compound".[5][10]
-
Storage: Store waste containers in a secure, designated satellite accumulation area away from general laboratory traffic.[11]
-
Collection: Arrange for the collection of hazardous waste by a certified waste disposal company.[5][9] Follow all local and institutional regulations for hazardous waste disposal.[12]
Visual Workflow for Handling and Disposal
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmavision.com [thepharmavision.com]
- 5. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ipservices.care [ipservices.care]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
